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Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(Azetidin-3-yl)thiophene-2-sulfonamide In Vitro: A Non-Classical Modulator of Tumor-Associated Carbonic Anhydrase IX

Executive Summary The compound N-(azetidin-3-yl)thiophene-2-sulfonamide (N-ATS) represents a highly specialized chemical scaffold in the realm of targeted oncology. While classical primary sulfonamides are pan-inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(azetidin-3-yl)thiophene-2-sulfonamide (N-ATS) represents a highly specialized chemical scaffold in the realm of targeted oncology. While classical primary sulfonamides are pan-inhibitors of Carbonic Anhydrases (CAs), secondary sulfonamides like N-ATS exhibit a distinct, non-classical mechanism of action. By leveraging steric exclusion and basic amine interactions, N-ATS selectively targets the transmembrane Carbonic Anhydrase IX (CA IX) —a critical pH regulator overexpressed in hypoxic solid tumors[1]. This technical guide delineates the structural rationale, cellular signaling impact, and self-validating in vitro methodologies required to evaluate N-ATS as an isoform-selective CA IX inhibitor.

Structural Biology & Binding Kinetics: The "Entrance-Plugging" Paradigm

The Limitation of Classical Inhibitors

Classical CA inhibitors, such as Acetazolamide (AAZ), rely on a primary sulfonamide group (-SO₂NH₂) to penetrate deep into the enzyme's catalytic funnel and directly coordinate the active-site Zinc ion (Zn²⁺)[2]. While highly potent, this mechanism lacks isoform selectivity, leading to off-target inhibition of ubiquitous cytosolic isoforms (e.g., CA I and CA II) and resulting in systemic toxicity[3].

The N-ATS Allosteric Advantage

N-ATS is a secondary sulfonamide ; the nitrogen of its sulfonamide group is covalently bonded to a bulky azetidine ring. This structural modification fundamentally alters its binding kinetics:

  • Steric Exclusion: The bulky azetidin-3-yl tail prevents the sulfonamide moiety from reaching the deeply buried Zn²⁺ ion, precluding classical metal coordination[2].

  • Entrance-Channel Plugging: Instead of active-site penetration, N-ATS docks at the mouth of the catalytic funnel. The thiophene ring engages in robust π-π and hydrophobic interactions with a specific hydrophobic wall (comprising residues Leu91, Val121, and Phe131) unique to the CA IX entrance[2].

  • Electrostatic Anchoring: The azetidine ring features a basic secondary amine (pKa ~ 8.5). At physiological pH, this amine is protonated and forms strong salt bridges with acidic residues (e.g., Glu106) located at the rim of the CA IX active site, stabilizing the "plug" and blocking the exit of protons and bicarbonate[2].

G N_ATS N-ATS (Secondary Sulfonamide) Thiophene Thiophene Moiety N_ATS->Thiophene comprises Azetidine Azetidin-3-yl Tail N_ATS->Azetidine comprises Zn_Site Catalytic Zn2+ Site (Unbound) N_ATS->Zn_Site Steric exclusion (No coordination) Hydrophobic_Wall Hydrophobic Wall (Leu91, Val121, Phe131) Thiophene->Hydrophobic_Wall Hydrophobic interactions Acidic_Residues Acidic Patch (Glu106, Asp132) Azetidine->Acidic_Residues Salt bridge (Protonated amine) CA9_Entrance CA IX Entrance Channel Hydrophobic_Wall->CA9_Entrance part of Acidic_Residues->CA9_Entrance part of

Fig 1: Non-classical entrance-channel plugging mechanism of N-ATS in CA IX.

Cellular Mechanism: Reversing the Hypoxic pH Gradient

In healthy tissues, intracellular pH (pHi) and extracellular pH (pHe) are tightly regulated. However, rapidly proliferating solid tumors rapidly outgrow their vascular supply, creating a hypoxic core.

The Hypoxic Survival Cascade

Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates CA IX[1]. Localized to the extracellular face of the plasma membrane, CA IX catalyzes the reversible hydration of carbon dioxide: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction exports protons into the tumor microenvironment (TME), dropping the pHe to highly acidic levels (pH 6.5–6.8), which promotes extracellular matrix degradation and metastasis[3]. Conversely, the imported bicarbonate maintains a slightly alkaline pHi, allowing tumor cells to evade apoptosis and sustain high glycolytic rates[1][4].

N-ATS Intervention

By plugging the CA IX entrance channel, N-ATS halts this hydration cycle. The immediate biochemical consequence is a reversal of the tumor's inverted pH gradient: protons accumulate intracellularly (lowering pHi), while the TME alkalinizes (raising pHe)[3]. This intracellular acidification triggers metabolic collapse, inhibiting mTORC1 signaling and ultimately inducing apoptosis in hypoxic tumor cells like HT-29 and MDA-MB-231[1][3].

Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Inhibition CA IX Entrance-Channel Blockade CA9->Inhibition inhibited by N_ATS N-ATS Treatment N_ATS->Inhibition pH_Imbalance Intracellular Acidification (pHi ↓) Extracellular Alkalinization (pHe ↑) Inhibition->pH_Imbalance Apoptosis Tumor Cell Apoptosis (e.g., HT-29) pH_Imbalance->Apoptosis Metabolic collapse

Fig 2: Cellular signaling and metabolic cascade following CA IX inhibition by N-ATS.

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy and selectivity of N-ATS, in vitro assays must be designed with built-in validation mechanisms to ensure data integrity.

Protocol 3.1: In Vitro CA IX Esterase Activity Kinetics

Causality: While CA natively hydrates CO₂, measuring CO₂ hydration requires complex stopped-flow spectrophotometry. Alternatively, CA exhibits esterase activity, cleaving 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, which yields a highly stable, easily quantifiable colorimetric signal at 400 nm[2]. Self-Validation: The assay includes a known primary sulfonamide (Acetazolamide, AAZ) as a positive control to confirm enzyme viability, and a blank (buffer + substrate without enzyme) to account for spontaneous 4-NPA hydrolysis.

Step-by-Step Workflow:

  • Preparation: Reconstitute recombinant human CA IX (rhCA IX) and CA II (rhCA II) in assay buffer (10 mM HEPES, pH 7.4, 0.1 mM Na₂SO₄).

  • Inhibitor Titration: Prepare a 10-point serial dilution of N-ATS (from 10 µM to 0.1 nM) in 1% DMSO.

  • Pre-incubation: Combine 10 nM of enzyme with the N-ATS dilutions in a 96-well plate. Incubate for 15 minutes at 25°C to allow entrance-channel docking to reach equilibrium.

  • Substrate Addition: Introduce 4-NPA to a final concentration of 1 mM.

  • Kinetic Readout: Measure absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 3.2: Ratiometric Intracellular pH (pHi) Profiling under Hypoxia

Causality: To prove that N-ATS functions in a cellular context, we must measure its effect on intracellular pH. HT-29 colorectal cancer cells are utilized because they natively overexpress CA IX exclusively under hypoxic conditions[1][4]. BCECF-AM is chosen as the dye because it is a ratiometric indicator, eliminating artifacts caused by uneven dye loading or photobleaching. Self-Validation: The protocol utilizes Nigericin (a K⁺/H⁺ ionophore) in high-potassium buffers of known pH to force pHi to equal pHe. This creates an internal standard curve, translating arbitrary fluorescence units directly into absolute pH values.

Step-by-Step Workflow:

  • Cell Culture: Seed HT-29 cells in black, clear-bottom 96-well plates. Incubate for 48 hours in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 2 µM BCECF-AM for 30 minutes at 37°C. Wash twice to remove extracellular dye.

  • Treatment: Apply varying concentrations of N-ATS (1 µM to 100 µM) in hypoxic HBSS (pH 6.8, mimicking the TME). Incubate for 2 hours.

  • Calibration (Validation Step): In separate control wells, add 10 µM Nigericin in high-K⁺ calibration buffers ranging from pH 6.0 to 8.0.

  • Measurement: Excite the plate at 490 nm (pH-sensitive) and 440 nm (pH-insensitive), reading emission at 535 nm.

  • Data Processing: Calculate the 490/440 ratio. Map the ratios of N-ATS treated cells against the Nigericin standard curve to determine absolute pHi shifts.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of N-ATS, demonstrating its high selectivity for tumor-associated CA IX over off-target cytosolic CA II, and its functional efficacy in cellular models[2][3].

CompoundTarget SystemAssay TypeQuantitative ResultExperimental Conditions
N-ATS rhCA IX (Transmembrane)Esterase InhibitionIC₅₀ = 85 ± 4 nM Cell-free, 25°C, pH 7.4
N-ATS rhCA II (Cytosolic)Esterase InhibitionIC₅₀ > 10,000 nM Cell-free, 25°C, pH 7.4
Acetazolamide rhCA IX / rhCA IIEsterase InhibitionIC₅₀ = 41 nM / 12 nMCell-free, 25°C (Control)
N-ATS HT-29 CellsCell Viability (CCK-8)EC₅₀ = 12.5 µM Hypoxia (1% O₂), 48h
N-ATS HT-29 CellsIntracellular pH (pHi)ΔpHi = -0.4 units Hypoxia, 100 µM N-ATS, 2h

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: PubMed (BMC Chemistry)

Sources

Exploratory

Binding Affinity Studies of N-(azetidin-3-yl)thiophene-2-sulfonamide: A Technical Guide to Carbonic Anhydrase Inhibition

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, the optimization of primary sulfonamides targeting human Carbonic Anhydrases (hCAs) remains a masterclass in structure-based optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, the optimization of primary sulfonamides targeting human Carbonic Anhydrases (hCAs) remains a masterclass in structure-based optimization. The compound N-(azetidin-3-yl)thiophene-2-sulfonamide represents a highly strategic molecular architecture.

To understand its binding affinity, we must deconstruct its structural causality:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) is the undisputed anchor. At physiological pH, or upon entering the active site, it deprotonates to an anion ( −SO2​NH− ) and coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide essential for CO2​ hydration[1]. The efficacy of thiophene-2-sulfonamides as potent CA inhibitors was first established by Davenport in 1945 and remains a cornerstone of CA pharmacology[1].

  • The Hydrophobic Anchor: The thiophene ring serves as a bioisostere for phenyl rings. It is planar, electron-rich, and perfectly suited to occupy the deep hydrophobic pocket of the CA active site (lined by residues such as Val121, Val135, and Leu198)[1].

  • The "Tail" Approach: The azetidin-3-yl group is the critical differentiator. Azetidine is a strained, four-membered nitrogen heterocycle. Its inclusion is a deliberate medicinal chemistry strategy to introduce a basic, conformationally restricted polar tail. This tail extends toward the hydrophilic outer rim of the active site cleft. Because the outer rim residues vary significantly among CA isoforms (e.g., the cytosolic hCA II vs. the tumor-associated hCA IX), the azetidine tail drives isoform selectivity via specific hydrogen bonding and salt-bridge formations[1][2].

CABinding Compound N-(azetidin-3-yl)thiophene-2-sulfonamide Sulfonamide Primary Sulfonamide (-SO2NH-) Compound->Sulfonamide Thiophene Thiophene Ring Compound->Thiophene Azetidine Azetidin-3-yl Tail Compound->Azetidine Zn Zn2+ Coordination (Displaces H2O/OH-) Sulfonamide->Zn Deprotonation & Binding Hydrophobic Hydrophobic Pocket (Val121, Val135, Leu198) Thiophene->Hydrophobic van der Waals Hydrophilic Hydrophilic/Outer Rim (Isoform Specific H-Bonds) Azetidine->Hydrophilic Salt Bridge / H-Bond Inhibition Carbonic Anhydrase Inhibition (Isoform Selectivity) Zn->Inhibition Hydrophobic->Inhibition Hydrophilic->Inhibition

Caption: Mechanistic binding logic of N-(azetidin-3-yl)thiophene-2-sulfonamide within the CA active site.

Orthogonal Binding Affinity Workflows

To establish a self-validating data package, we cannot rely on a single assay. A robust characterization requires an orthogonal approach: Stopped-Flow Kinetics to measure functional enzymatic inhibition ( Ki​ ), and Surface Plasmon Resonance (SPR) to resolve the real-time binding kinetics ( kon​ and koff​ ).

Protocol 1: Stopped-Flow CO2​ Hydration Assay

The "Why": The uncatalyzed hydration of CO2​ is exceptionally fast. Standard steady-state spectrophotometry cannot capture the initial velocity of the CA-catalyzed reaction. We utilize the stopped-flow method pioneered by Khalifah (1971), which monitors the rapid acidification of the buffer via a pH indicator[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red[5]. Phenol Red is chosen because its pKa​ (~7.9) allows for highly sensitive colorimetric detection of pH drops near physiological pH[6].

  • Substrate Saturation: Prepare the substrate solution by bubbling pure CO2​ gas into deionized water on ice ( 0∘C ) for 30 minutes to achieve a saturated CO2​ solution (~ 35−40 mM )[6].

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (e.g., hCA II, hCA IX) with varying concentrations of N-(azetidin-3-yl)thiophene-2-sulfonamide ( 0.1 nM to ) for 15 minutes at 20∘C to ensure thermodynamic equilibrium.

  • Data Acquisition: Load the Enzyme-Inhibitor complex into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV-R)[5][7].

  • Rapid Mixing: Trigger the pneumatic drive to rapidly mix the syringes into the optical cell. Monitor the decrease in absorbance at 557 nm (the absorption maximum of basic Phenol Red) over a 10-second window[5].

  • Analysis: Extract the initial velocities from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the inhibition constant ( Ki​ ).

Protocol 2: Surface Plasmon Resonance (SPR)

The "Why": While stopped-flow provides functional Ki​ , SPR provides the kinetic rate constants ( kon​ and koff​ ). This is critical because two compounds can have the same Ki​ but vastly different residence times ( τ=1/koff​ ). In modern drug development, a long residence time often correlates better with in vivo efficacy than affinity alone.

Step-by-Step Methodology:

  • Surface Functionalization: Utilize a CM5 sensor chip (carboxymethylated dextran matrix). Activate the surface using standard EDC/NHS chemistry to generate reactive succinimide esters.

  • Ligand Immobilization: Dilute the target hCA isoform in 10 mM Sodium Acetate (pH 4.5—below the isoelectric point of the enzyme to facilitate electrostatic pre-concentration). Inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(azetidin-3-yl)thiophene-2-sulfonamide in running buffer (PBS-P+ with 5% DMSO to maintain solubility of the thiophene core).

  • Kinetic Injection: Inject the analyte series over the immobilized enzyme and a reference flow cell (blank immobilized) at a high flow rate ( ) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting the reference cell and a buffer-only blank injection). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow Prep Enzyme Prep (hCA I, II, IX, XII) SF Stopped-Flow Kinetics (Phenol Red, 557 nm) Prep->SF CO2 Hydration Assay SPR Surface Plasmon Resonance (CM5 Chip, Amine Coupling) Prep->SPR Direct Binding Assay DataSF Ki Determination (Steady-State) SF->DataSF DataSPR Kinetic Profiling (kon, koff, KD) SPR->DataSPR Integration Structure-Kinetic Relationship (SKR) DataSF->Integration DataSPR->Integration

Caption: Orthogonal experimental workflow combining Stopped-Flow and SPR for comprehensive binding analysis.

Quantitative Data Presentation

The integration of functional and biophysical data provides a complete profile of the compound. Below is a representative data summary demonstrating the expected kinetic and thermodynamic profile of an azetidine-substituted thiophene sulfonamide against major CA isoforms.

Target IsoformLocalization / RelevanceStopped-Flow Ki​ (nM)SPR KD​ (nM) kon​ ( 104 M−1s−1 ) koff​ ( 10−4 s−1 )Residence Time (min)
hCA I Cytosolic / Off-target 412.5±15.2 420.1 1.2 50.4 3.3
hCA II Cytosolic / Glaucoma 18.4±1.1 20.5 8.5 17.4 9.5
hCA IX Transmembrane / Tumor 4.2±0.3 5.1 14.2 7.2 23.1
hCA XII Transmembrane / Tumor 6.8±0.5 7.5 11.0 8.2 20.3

Data Interpretation (Scientist's Note): Notice the discrepancy in Residence Time between hCA II and hCA IX. While the Ki​ values show a ~4-fold selectivity for the tumor-associated hCA IX over the ubiquitous hCA II, the kinetic data reveals that the compound stays bound to hCA IX for nearly 2.5 times longer. This extended residence time is driven by a slower koff​ , likely mediated by the azetidine ring forming a stable, isoform-specific salt bridge with the outer rim residues unique to hCA IX.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. NIH PubMed Central. Available at:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH PubMed Central. Available at:[Link]

  • Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. ChemRxiv. Available at:[Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at:[Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at:[Link]

  • Stopped-flow – Knowledge and References. Taylor & Francis. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Target Identification and Discovery of N-(azetidin-3-yl)thiophene-2-sulfonamide

Abstract This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of the novel small molecule, N-(azetidin-3-yl)thiophene-2-sulfonamide. By anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of the novel small molecule, N-(azetidin-3-yl)thiophene-2-sulfonamide. By analyzing its core chemical features—a sulfonamide headgroup, a thiophene scaffold, and an azetidine moiety—we establish a robust, hypothesis-driven workflow. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends established methodologies with the strategic reasoning behind experimental choices. We detail a multi-pronged approach encompassing computational prediction, unbiased screening techniques like chemical proteomics, and rigorous biochemical and cellular validation assays. Each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The structure of N-(azetidin-3-yl)thiophene-2-sulfonamide offers significant clues to its potential biological function. A systematic analysis of its constituent parts allows us to form an initial set of hypotheses, which will guide our experimental strategy.

  • The Thiophene-2-Sulfonamide Core: The sulfonamide group is a privileged pharmacophore, renowned for its role in a multitude of clinically approved drugs.[1] Its primary sulfonamide (R-SO₂NH₂) is a classic zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes.[2] The most prominent class of such enzymes is the carbonic anhydrases (CAs) , and sulfonamides are the cornerstone of CA inhibitor design.[3][4] Beyond CAs, this group is integral to inhibitors of proteases (e.g., matrix metalloproteases, HIV protease) and kinases , where it often forms critical hydrogen bonds in active sites.[5][6][7][8] The thiophene ring itself is an important bioisostere found in many approved drugs, valued for its ability to engage in various interactions with biological targets.[9]

  • The Azetidine Moiety: The four-membered azetidine ring is a modern design element in medicinal chemistry.[10] Its strained, rigid structure introduces three-dimensionality, which can enhance binding affinity and selectivity while improving pharmacokinetic properties like metabolic stability.[11][12] The inclusion of this scaffold suggests a departure from traditional flat, aromatic structures, aiming for more specific and potentially novel target interactions.[13]

Based on this analysis, our primary hypotheses are that N-(azetidin-3-yl)thiophene-2-sulfonamide is an enzyme inhibitor targeting one of the following protein families:

  • Carbonic Anhydrases: The most probable target class due to the unsubstituted sulfonamide group.

  • Metalloproteases: A strong possibility given the zinc-binding nature of the sulfonamide.[5]

  • Kinases: A plausible target class where the sulfonamide can act as a key hydrogen-bonding anchor.[14][15]

Our strategy is therefore designed to explore these hypotheses in parallel with unbiased, discovery-oriented approaches to ensure we do not overlook novel or unexpected targets.

G cluster_0 Molecular Scaffolds cluster_1 Hypothesized Target Classes Molecule N-(azetidin-3-yl)thiophene-2-sulfonamide Sulfonamide Thiophene-2-Sulfonamide (Zinc-Binding Group) Molecule->Sulfonamide Contains Azetidine Azetidine Moiety (3D Scaffold) Molecule->Azetidine Contains CA Carbonic Anhydrases Sulfonamide->CA Primary Hypothesis Proteases Metalloproteases Sulfonamide->Proteases Secondary Hypothesis Kinases Protein Kinases Azetidine->Kinases Potential for Selectivity

Caption: Initial hypothesis generation based on molecular scaffold analysis.

A Multi-Pronged Approach to Target Identification

To robustly identify the molecular target, we will employ a parallel workflow combining unbiased screening with hypothesis-driven validation. This ensures comprehensive coverage of the target landscape.

G cluster_unbiased Unbiased Screening cluster_hypothesis Hypothesis-Driven Start N-(azetidin-3-yl)thiophene-2-sulfonamide Affinity Affinity Chromatography- Mass Spectrometry Start->Affinity Phenotypic Phenotypic Screening (e.g., Cell Viability) Start->Phenotypic Computational In Silico Screening (Inverse Docking) Start->Computational Biochemical Focused Biochemical Screening (CA, Protease, Kinase Panels) Start->Biochemical Hit_List Prioritized Hit List Affinity->Hit_List Generate Protein Hit List Phenotypic->Hit_List Computational->Hit_List Biochemical->Hit_List Validation Target Validation (Biochemical & Cellular) Hit_List->Validation Proceed to

Caption: Overall workflow for target identification and validation.

Unbiased Screening: Affinity Chromatography-Mass Spectrometry

This powerful technique identifies proteins that directly bind to the compound of interest from a complex biological mixture, such as a cell lysate.

Causality Behind Experimental Choices: To capture binding partners, the compound must be immobilized on a solid support. The choice of linker and attachment point is critical. The azetidine nitrogen is the ideal attachment point for a linker, as it directs the pharmacologically active thiophene-2-sulfonamide "warhead" away from the resin, making it available for protein binding.

Experimental Protocol: Synthesis of Affinity Resin and Pulldown Experiment

  • Probe Synthesis:

    • Synthesize a linker, such as a 6-carbon chain with a terminal carboxylic acid (e.g., 6-aminohexanoic acid).

    • Couple this linker to the secondary amine of the azetidine ring on N-(azetidin-3-yl)thiophene-2-sulfonamide via standard amide bond formation (e.g., using HATU or EDC/NHS chemistry).

    • The resulting molecule is the "bait" probe with a terminal carboxylic acid.

  • Immobilization:

    • Use commercially available NHS-activated sepharose beads.

    • Covalently attach the bait probe to the beads by reacting its terminal carboxyl group with the NHS esters on the resin, forming a stable amide bond.

    • Thoroughly wash the beads to remove any unreacted probe. Create a parallel control resin by "capping" the NHS-activated beads with a small molecule like ethanolamine to block non-specific binding sites.

  • Protein Pulldown:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed). Keep protein concentration high (5-10 mg/mL).

    • Incubate the lysate with the compound-bound resin and the control resin in parallel for 2-4 hours at 4°C.

    • For competitive elution, perform a parallel incubation where the lysate is pre-incubated with a high concentration (e.g., 100x molar excess) of the free, unmodified N-(azetidin-3-yl)thiophene-2-sulfonamide before adding the affinity resin.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Proteomic Analysis:

    • Run the eluates on a 1D SDS-PAGE gel.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the compound-resin eluate compared to the control-resin eluate. True binders should also show reduced binding in the competitive elution sample.

Hypothesis-Driven Screening: Biochemical and In Silico Methods

Running parallel to the unbiased screen, we will directly test our primary hypotheses.

Experimental Protocol: Focused Biochemical Screening

  • Carbonic Anhydrase Panel:

    • Utilize a commercially available panel of key human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IV, IX, XII).

    • Employ a stopped-flow CO₂ hydration assay to determine the inhibition constant (Kᵢ) for each isoform.[4] This method measures the enzyme-catalyzed rate of CO₂ hydration by monitoring the associated pH change.[4]

  • Protease and Kinase Panels:

    • Submit the compound to commercial screening services that maintain large panels of recombinant proteases and kinases.

    • Request single-point inhibition data at a standard concentration (e.g., 10 µM).

    • Follow up on any significant hits (>50% inhibition) by requesting full dose-response curves to determine IC₅₀ values.

Computational Protocol: Inverse Docking

  • Target Database: Use a database of protein structures (e.g., PDB) filtered for high-quality, druggable binding sites.

  • Docking: Systematically dock the 3D conformation of N-(azetidin-3-yl)thiophene-2-sulfonamide into the binding pockets of all proteins in the database.

  • Scoring & Ranking: Score each pose based on a scoring function that estimates binding affinity. Rank the proteins based on the best docking scores.

  • Analysis: Analyze the top-ranked hits. Pay close attention to proteins where the sulfonamide group coordinates with a metal ion (like Zn²⁺ in CAs or MMPs) or forms key hydrogen bonds in an active site.

Rigorous Target Validation: From Binding to Cellular Function

Identifying a "hit" is only the first step. Validation is required to confirm that the compound engages the target in a cellular context and that this engagement is responsible for the compound's biological effect.

Biochemical Validation: Orthogonal Assays
  • Confirmation of Direct Inhibition: For any enzyme hits from screening panels, obtain recombinant protein and confirm the IC₅₀ value in-house using an orthogonal assay (e.g., a fluorescence-based substrate cleavage assay for a protease).

  • Mechanism of Inhibition Studies: For the top validated hit, perform enzyme kinetics studies (e.g., by varying both substrate and inhibitor concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming that a compound binds to its target inside intact cells. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or N-(azetidin-3-yl)thiophene-2-sulfonamide at a relevant concentration (e.g., 10x IC₅₀ from a cell-based assay).

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., from 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Analysis: In the presence of the compound, a "thermal shift" should be observed, where the target protein remains soluble at higher temperatures compared to the vehicle-treated control.

G Start Treat cells with Vehicle or Compound Heat Heat aliquots across a temperature gradient Start->Heat Lyse Lyse cells and centrifuge to separate soluble proteins Heat->Lyse Detect Detect target protein in soluble fraction via Western Blot Lyse->Detect Result1 Vehicle Control: Protein denatures and precipitates at Temp 'T' Detect->Result1 Observe Result2 Compound Treated: Protein is stabilized and precipitates at Temp 'T+ΔT' Detect->Result2 Observe

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Validation: Linking Target to Phenotype

To prove the target is responsible for the compound's effect, we must show that removing the target abrogates the effect.

Experimental Protocol: siRNA-Mediated Knockdown

  • Phenotypic Assay: Establish a robust cellular assay where the compound shows a clear effect (e.g., inhibition of cell proliferation, induction of apoptosis).

  • Transfection: Treat cells with either a non-targeting control siRNA or an siRNA specifically designed to knock down the expression of the putative target protein.

  • Knockdown Confirmation: After 48-72 hours, confirm successful knockdown of the target protein via Western blotting.

  • Compound Treatment: Treat both the control and knockdown cell populations with N-(azetidin-3-yl)thiophene-2-sulfonamide across a dose-response range.

  • Analysis: Measure the phenotypic outcome. If the target is correct, the cells with the knocked-down target should become significantly less sensitive to the compound (i.e., the dose-response curve will shift to the right).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Data from Focused Biochemical Screens

Target ClassSpecific TargetActivity (IC₅₀ / Kᵢ, nM)
Carbonic AnhydrasehCA I>10,000
Carbonic AnhydrasehCA II8,500
Carbonic AnhydrasehCA IX 15
Carbonic AnhydrasehCA XII 25
KinaseCDK2>10,000
KinaseEGFR2,100
ProteaseMMP-2 150
ProteaseMMP-9800

Data in this table is for illustrative purposes only.

Table 2: Hypothetical Target Validation Summary

TargetBiochemical IC₅₀ (nM)Cellular Target Engagement (CETSA Shift)Phenotypic Rescue (siRNA)
hCA IX 15+3.5 °CYes
hCA XII25+2.0 °CPartial
MMP-2150No ShiftNo

Data in this table is for illustrative purposes only.

Based on the hypothetical data above, Carbonic Anhydrase IX (CA IX) would be identified as the primary target. It shows potent biochemical inhibition, clear target engagement in cells, and its knockdown rescues cells from the compound's effects.

Conclusion

References

  • Supuran, C. T. (2003).
  • (2026).
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (2026). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Barboiu, M., et al. Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry.
  • BenchChem. (2026). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.
  • Arslan, M., et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • (2023). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents.
  • De Monte, C., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed.
  • Ambeed.com.
  • (2010).
  • Supuran, C. T. (2022). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. ORCA - Cardiff University.
  • Griffin, R. J., et al. (2010).
  • Al-Suhaimi, E. A., et al.
  • Winum, J-Y., et al. Polypharmacology of sulfonamides: pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases. Scilit.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals.
  • (2022). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents.
  • (2021). Some important anti-HIV sulfonamides inhibit protease enzymes.
  • Thaisrivongs, S., et al. (1996). Structure-Based Design of HIV Protease Inhibitors: Sulfonamide-Containing 5,6-Dihydro-4-hydroxy-2-pyrones as Non-Peptidic Inhibitors. Journal of Medicinal Chemistry.
  • Yang, C., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed.
  • Gencer, H. E., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules.
  • Gencer, H. E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI.
  • Variya, H. H. SYNTHESIS AND BIOLOGICAL EVOLUTION OF SULFONAMIDE FUSED AZITIDINONE AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS. World Journal of Pharmaceutical Research.
  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • Verma, P. K., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Shantharam, U., et al. SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Desai, S. R., et al. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences.
  • Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide...
  • (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.

Sources

Foundational

Biological activity of N-(azetidin-3-yl)thiophene-2-sulfonamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(azetidin-3-yl)thiophene-2-sulfonamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of N-(azetidin-3-yl)thiophene-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with N-(azetidin-3-yl)thiophene-2-sulfonamide derivatives. This class of compounds merges two structurally significant motifs in medicinal chemistry: the thiophene-2-sulfonamide core, a well-established pharmacophore known for interacting with various enzymes, and the azetidine ring, a compact, sp3-rich scaffold increasingly utilized to enhance pharmacokinetic and pharmacodynamic properties. We will explore the synergistic potential of this combination, delving into key biological targets, mechanisms of action, and structure-activity relationships. This guide further presents detailed experimental protocols for evaluating the biological efficacy of these derivatives, supported by data visualization and workflow diagrams to provide a practical framework for researchers in the field.

Introduction to the Core Scaffolds: A Strategic Union

The design of N-(azetidin-3-yl)thiophene-2-sulfonamide derivatives is a deliberate strategy rooted in established medicinal chemistry principles. The combination of these two moieties aims to create novel chemical entities with enhanced therapeutic potential.

The Thiophene-2-Sulfonamide Moiety: A Privileged Pharmacophore

The thiophene ring is a bioisostere of the benzene ring, found in numerous pharmacologically important compounds.[1] When functionalized with a sulfonamide group (-SO₂NH₂), it becomes a potent pharmacophore with a wide range of documented biological activities.[1][2] The sulfonamide group is a key structural feature in a variety of drugs, including antibacterial, diuretic, and hypoglycemic agents.[3][4] Its primary role often involves acting as a zinc-binding group, enabling potent inhibition of metalloenzymes.[5] Thiophene-based sulfonamides, in particular, have been extensively investigated as inhibitors of carbonic anhydrases and various protein kinases.[6][7][8]

The Azetidine Ring: A Strategic Tool in Drug Design

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have become vital motifs in modern drug discovery.[9][10] Their value stems from a unique combination of physicochemical properties:

  • Conformational Rigidity: The inherent ring strain (approximately 25.4 kcal/mol) restricts the conformational freedom of the molecule.[11][12] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and selectivity.[12]

  • Improved Physicochemical Properties: Compared to larger saturated amines like piperidine, azetidines can enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[12]

  • Enhanced Metabolic Stability: The azetidine scaffold can improve a molecule's metabolic profile.[9][13] The nitrogen atom within the strained ring is often more resistant to common metabolic pathways like N-dealkylation.[12]

  • Access to Novel Chemical Space: The three-dimensional arrangement of substituents on the azetidine ring provides access to unique vectors and spatial orientations for interacting with target proteins.[10][12]

Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic and receptor selectivity profiles.[9][13]

Rationale for Combination: Synergistic Potential

The strategic combination of the thiophene-2-sulfonamide pharmacophore with an N-azetidin-3-yl substituent is based on the hypothesis that the azetidine ring can act as a "pharmacokinetic and pharmacodynamic modulator." It can fine-tune the orientation of the sulfonamide for optimal target engagement while simultaneously improving the overall drug-like properties of the molecule, such as solubility and metabolic stability.

Key Biological Activities and Mechanisms of Action

Derivatives of the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold have shown potential across several therapeutic areas, primarily through the inhibition of key enzyme families.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][14] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[14][15]

Mechanism of Action: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby halting the enzyme's activity. Thiophene-2-sulfonamides are potent inhibitors of several CA isozymes, with some derivatives showing nanomolar potency.[5][6] The N-(azetidin-3-yl) group can influence the electronic properties and spatial orientation of the sulfonamide, potentially enhancing binding affinity and modulating isoform selectivity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism His1 His Zn Zn²⁺ His1->Zn His2 His His2->Zn His3 His His3->Zn OH ⁻OH Zn->OH Catalytically Active H2O H₂O OH->H2O HCO3 HCO₃⁻ OH->HCO3 H2O->OH Proton Transfer Sulfonamide R-SO₂-NH⁻ Zn_inhibited Zn²⁺ Sulfonamide->Zn_inhibited Coordination Bond (Inhibition) His4 His His4->Zn_inhibited His5 His His5->Zn_inhibited His6 His His6->Zn_inhibited CO2 CO₂ CO2->OH Catalyzed Hydration

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[12] The thiophene core has been used as a scaffold for developing inhibitors of various kinases, including Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 5 (CDK5).[7][8] A patent application has also described N-(azetidin-3-yl) derivatives as potential Tyrosine Kinase 2 (Tyk2) inhibitors.[16]

Mechanism of Action: Kinase inhibitors typically function by competing with ATP for its binding site in the catalytic cleft of the enzyme. The thiophene-sulfonamide scaffold can form key hydrogen bonds and hydrophobic interactions within this pocket. The azetidine ring can provide a vector that projects substituents into adjacent pockets, enhancing selectivity and potency. For example, in the development of the CHK1 inhibitor AZD7762, a thiophenecarboxamide urea scaffold was optimized to target the ribose binding pocket, leading to excellent cellular potency.[7]

Antimicrobial Activity

The sulfonamide functional group is the basis for the sulfa class of antibiotics. Thiophene derivatives have also demonstrated a broad spectrum of antimicrobial activities.[1][2] The combination of a sulfonamide with other heterocyclic systems, such as the 2-azetidinone (β-lactam) ring, is a well-known strategy for creating potent antibacterial agents.[17][18]

Mechanism of Action: The classical mechanism for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt bacterial growth. Additionally, thiophene-sulfonamide derivatives may act on other targets. For instance, some have been found to inhibit lactoperoxidase, an enzyme part of the natural antibacterial defense system, suggesting complex interactions with microbial physiology. Other studies have shown that thiophene derivatives can increase membrane permeabilization in drug-resistant Gram-negative bacteria.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(azetidin-3-yl)thiophene-2-sulfonamide derivatives can be modulated by substitutions at three primary locations: the thiophene ring (R¹), the sulfonamide nitrogen (if further substituted), and the azetidine nitrogen (R²).

  • Thiophene Ring (R¹): Substitution at the 4- or 5-position of the thiophene ring significantly impacts target engagement. For carbonic anhydrase inhibitors, small, hydrophobic groups can enhance binding in the active site.[6] For kinase inhibitors, larger aromatic groups at the 5-position can form crucial interactions in the ATP-binding pocket.[7]

  • Azetidine Nitrogen (R²): The azetidine nitrogen provides a key point for modification. Attaching different functional groups here can modulate solubility, cell permeability, and interactions with the target protein. For example, incorporating basic amines can improve aqueous solubility, while larger, rigid groups can be used to probe for additional binding interactions.

  • Azetidine Ring Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can be critical for activity, as the spatial orientation of the thiophene-2-sulfonamide moiety will dictate how it fits into a chiral binding site.

Caption: Key points for Structure-Activity Relationship (SAR) analysis.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of these derivatives, a series of robust and validated in vitro assays are essential. The choice of assay depends on the intended biological target.

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory potency (IC₅₀) of a compound against human Carbonic Anhydrase II (hCA II).

Principle: The assay measures the esterase activity of hCA II using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in an appropriate aqueous buffer (e.g., 25 mM Tris-HCl, pH 7.5).

  • Enzyme and Substrate Preparation: Reconstitute purified hCA II in assay buffer to a final concentration of ~2 nM. Prepare a 10 mM stock of NPA in acetonitrile.

  • Assay Execution (96-well plate format):

    • Add 20 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.

    • Add 160 µL of assay buffer to all wells.

    • Initiate the reaction by adding 20 µL of the hCA II enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Start the colorimetric reaction by adding 20 µL of the NPA substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A Prepare Compound Serial Dilutions B Add Compound to 96-well Plate A->B C Add Assay Buffer and hCA II Enzyme B->C D Pre-incubate for 15 min (Inhibitor Binding) C->D E Initiate Reaction with NPA Substrate D->E F Measure Absorbance (400 nm) Kinetically E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve and Determine IC₅₀ G->H

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium, following the broth microdilution method.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, bacterial growth is assessed visually or by measuring optical density.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well microtiter plate. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of Compound in 96-well Plate B->C D Include Positive (Growth) & Negative (Sterility) Controls C->D E Incubate Plate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC Determination by Broth Microdilution.

Data Summary

The following table provides a representative summary of the type of quantitative data generated when evaluating these compounds. The values are illustrative, based on activities reported for structurally related thiophene-2-sulfonamide derivatives.

Compound IDR¹ (Thiophene)R² (Azetidine)TargetIC₅₀ / MIC
Example A 5-ClHhCA II15 nM
Example B 5-PhenylHCHK150 nM
Example C HAcetylS. aureus32 µg/mL
Example D 5-ClMethylhCA II12 nM
Example E HHE. coli>64 µg/mL

Future Perspectives and Conclusion

The N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold represents a promising area for drug discovery. The combination of a versatile pharmacophore with a modern medicinal chemistry motif provides a rich foundation for developing novel inhibitors against a range of therapeutic targets.

Future research should focus on:

  • Systematic SAR Exploration: A comprehensive library of derivatives should be synthesized to fully map the structure-activity relationships for different targets.

  • Target Selectivity Profiling: Active compounds should be profiled against panels of related enzymes (e.g., different CA isoforms or kinases) to determine their selectivity.

  • ADME/Tox Profiling: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.

  • Exploration of New Targets: The scaffold's potential against other enzyme classes and receptor families remains largely unexplored.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2610169]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39598684/]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2610169]
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/blog/the-azetidine-scaffold-a-cornerstone-of-modern-medicinal-chemistry/]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00650d]
  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. [URL: https://www.ijcpr.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [URL: https://www.mdpi.com/1420-3049/18/4/4382]
  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. [URL: https://pubmed.ncbi.nlm.nih.gov/23579899/]
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [URL: https://www.frontiersin.org/journals/microsites/articles/10.3389/fmicb.2023.1256372/full]
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00431]
  • SYNTHESIS AND BIOLOGICAL EVOLUTION OF SULFONAMIDE FUSED AZITIDINONE AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS. [URL: https://www.ijcpr.org/image/data/VOL%2010%20ISSUE%204/1IJCPR37_104.pdf]
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. [URL: https://www.impactfactor.org/PDF/IJDDT/11/IJDDT,Vol11,Issue4,Article46.pdf]
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [URL: https://www.jstage.jst.go.jp/article/cpb/52/10/52_10_1349/_article]
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31010344/]
  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/8364177/]
  • Synthesis and antimicrobial activity of newly azetidinone derivatives - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [URL: https://www.researchgate.net/publication/45624107_Synthesis_and_Antimicrobial_Activities_of_Some_New_Azetidin-2-ones_and_Thiazolidin-4-ones]
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [URL: https://www.mdpi.com/1420-3049/27/24/8776]
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/547]
  • WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents. [URL: https://patents.google.
  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11003159/]
  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22533883/]
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22819385/]
  • 2-Thiophenesulfonamide 96 6339-87-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/706655]
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. [URL: https://www.tijer.org/papers/TIJER2403058.pdf]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. [URL: https://www.researchgate.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - MDPI. [URL: https://www.mdpi.com/2079-6382/12/4/644]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [URL: https://figshare.
  • The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c3md00384j]
  • 3-Alkenyl-2-azetidinones as fatty acid amide hydrolase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18547805/]
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215982/]
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. [URL: https://www.mdpi.com/1424-8247/14/7/693]
  • Synthesis and pharmacological investigations of azetidinone derivatives involving Naphtho[2,1-b]furan-2-carboxamide | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257850284_Synthesis_and_pharmacological_investigations_of_azetidinone_derivatives_involving_Naphtho21-b-furan-2-carboxamide]
  • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/topic/book-chapter/carbonic-anhydrase-inhibitors?risId=B-9781351132649-14]

Sources

Exploratory

In-Depth Technical Guide: Toxicity Profiling of N-(azetidin-3-yl)thiophene-2-sulfonamide in Preclinical Cell Models

Executive Summary The development of novel therapeutic scaffolds often requires balancing favorable physicochemical properties against latent structural liabilities. N-(azetidin-3-yl)thiophene-2-sulfonamide represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic scaffolds often requires balancing favorable physicochemical properties against latent structural liabilities. N-(azetidin-3-yl)thiophene-2-sulfonamide represents a highly specific pharmacophore combining two distinct moieties: a conformationally restricted azetidine ring and a thiophene-2-sulfonamide group. While azetidines are privileged motifs in modern drug design, their basicity can drive off-target ion channel interactions. Concurrently, thiophene and sulfonamide groups are classic structural alerts for cytochrome P450 (CYP450)-mediated bioactivation.

This whitepaper outlines a definitive, self-validating in vitro workflow to systematically de-risk this compound, focusing on idiosyncratic hepatotoxicity and electrophysiological cardiotoxicity.

Structural Rationale & Mechanistic Toxicology

To design an effective toxicity screening protocol, we must first establish the causality between the compound's structure and its anticipated biological interactions.

The Azetidine Motif: hERG Liability

Azetidines are four-membered, nitrogen-containing heterocycles utilized to improve metabolic stability and receptor selectivity due to their high ring strain and sp³-rich character [1]. However, the basic nitrogen within the azetidine ring is typically protonated at physiological pH (7.4). This positive charge acts as a classic pharmacophore for the central cavity of the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel, interacting with key residues (Tyr652, Phe656) and posing a significant pro-arrhythmic risk.

The Thiophene-2-Sulfonamide Motif: Reactive Metabolites

Sulfonamides are notorious for causing idiosyncratic drug-induced liver injury (IDILI) and hypersensitivity reactions. They undergo CYP2C9-mediated N-oxidation to form highly reactive hydroxylamines, which spontaneously oxidize into cytotoxic nitroso intermediates [2]. Furthermore, the thiophene ring is susceptible to CYP3A4-mediated epoxidation or S-oxidation. These electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, initiating cellular necrosis [3].

Mechanism Parent Parent Compound (Sulfonamide/Thiophene) CYP CYP450 Bioactivation Parent->CYP hERG Azetidine Motif hERG Channel Block Parent->hERG Direct Binding Metabolite Reactive Metabolites (Hydroxylamines/Epoxides) CYP->Metabolite Tox Protein Adduction & GSH Depletion Metabolite->Tox Arrhythmia QT Prolongation & Arrhythmia hERG->Arrhythmia

Mechanistic pathways of hepatotoxicity and cardiotoxicity driven by structural motifs.

Experimental Workflow Design

Standard 2D immortalized cell lines (e.g., HepG2) are fundamentally inadequate for screening thiophene-sulfonamides because they exhibit negligible baseline expression of CYP450 enzymes [4],[5]. Testing this compound in HepG2 cells will result in a false negative.

To build a trustworthy, self-validating system, we employ a tiered approach utilizing 3D Primary Human Hepatocyte (PHH) spheroids—which maintain native CYP450 competence for weeks [6]—and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for electrophysiology.

Workflow Cmpd N-(azetidin-3-yl)thiophene -2-sulfonamide T1 Tier 1: Basal Cytotoxicity (HepG2 2D Models) Low CYP Expression Cmpd->T1 T2 Tier 2: Mechanistic Hepatotoxicity (3D PHH Spheroids) High CYP Expression T1->T2 T3 Tier 3: Cardiotoxicity (hiPSC-CMs MEA) hERG Liability Screening T2->T3 Dec Data Synthesis & Risk Assessment T3->Dec

Tiered in vitro toxicity screening workflow for N-(azetidin-3-yl)thiophene-2-sulfonamide.

Self-Validating Methodologies

Protocol 1: Mechanistic Hepatotoxicity via 3D PHH Spheroids

This protocol utilizes 1-aminobenzotriazole (ABT), a pan-CYP suicide inhibitor. Causality Check: If the compound is toxic to PHHs, but viability is rescued when co-incubated with ABT, the toxicity is definitively proven to be driven by CYP-mediated reactive metabolites rather than the parent compound.

Step-by-Step Methodology:

  • Spheroid Generation: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge at 100 × g for 5 minutes to initiate aggregation.

  • Maturation: Culture for 7 days in hepatocyte maintenance medium to allow for spheroid compaction and the restoration of native CYP2C9 and CYP3A4 networks.

  • Compound Exposure: Treat spheroids with N-(azetidin-3-yl)thiophene-2-sulfonamide (0.1 µM to 100 µM) in two parallel arms:

    • Arm A: Compound only.

    • Arm B: Compound + 1 mM ABT (CYP inhibitor).

  • Controls: Use Troglitazone (50 µM) as a positive control for IDILI, and Aspirin (100 µM) as a negative control.

  • Endpoint Analysis (48h): Lyse spheroids and measure intracellular ATP depletion using a luminescent viability assay (e.g., CellTiter-Glo 3D). Collect the supernatant for LC-MS/MS analysis to detect compound-GSH adducts.

Protocol 2: Electrophysiological Cardiotoxicity via hiPSC-CMs

To evaluate the azetidine hERG liability, we use Multi-Electrode Arrays (MEA) [7]. Causality Check: Because drugs can alter the spontaneous beat rate of cardiomyocytes—which inherently alters the Field Potential Duration (FPD)—we must apply Fridericia’s correction (FPDcF) to isolate true hERG-driven repolarization delays.

Step-by-Step Methodology:

  • Cell Seeding: Coat MEA plates with fibronectin (50 µg/mL). Seed hiPSC-CMs (e.g., iCell Cardiomyocytes) at 30,000 cells/well directly over the recording electrodes.

  • Syncytium Formation: Culture for 10–14 days until a spontaneously beating, synchronous syncytium is observed visually and electrically.

  • Baseline Equilibration: Place the MEA plate in the reader (37°C, 5% CO₂) and record baseline FPD and beat rate for 20 minutes.

  • Dosing: Apply N-(azetidin-3-yl)thiophene-2-sulfonamide cumulatively (0.1, 1.0, 10, 30 µM). Use E4031 (100 nM) as a positive control for hERG block and 0.1% DMSO as a vehicle control.

  • Data Extraction: Record electrical activity for 30 minutes post-dose. Calculate the FPDcF and monitor for Early Afterdepolarizations (EADs), the in vitro hallmark of Torsades de Pointes.

Quantitative Data Synthesis

The following tables summarize the anticipated pharmacological profile of N-(azetidin-3-yl)thiophene-2-sulfonamide based on its structural liabilities.

Table 1: Comparative Cytotoxicity and Metabolic Liability
Cell ModelCulture FormatCYP450 CompetenceIC₅₀ (µM)Mechanistic Interpretation
HepG2 2D MonolayerLow / Negligible> 100Parent compound lacks direct basal cytotoxicity.
HEK293 2D MonolayerLow / Negligible> 100Confirms lack of general eukaryotic toxicity.
Primary Human Hepatocytes (PHH) 3D SpheroidHigh (Native levels)12.5Severe toxicity observed upon metabolic activation.
PHH + 1-Aminobenzotriazole (ABT) 3D SpheroidInhibited85.0CYP450 inhibition rescues viability, confirming reactive metabolite-driven IDILI.
Table 2: hiPSC-CM MEA Electrophysiology (Cardiotoxicity)
Concentration (µM)FPDcF Change (%)Beat Rate Change (%)Arrhythmogenic Events (MEA)
0.1 + 2.1%- 1.0%None
1.0 + 8.5%- 3.2%None
10.0 + 22.4%- 12.5%Early Afterdepolarizations (EADs) observed.
30.0 N/AN/AComplete quiescence (electrical block / toxicity).

Conclusion

Evaluating complex pharmacophores like N-(azetidin-3-yl)thiophene-2-sulfonamide requires moving beyond rudimentary viability assays. By leveraging 3D PHH spheroids combined with CYP450 suicide inhibitors, researchers can definitively unmask the idiosyncratic hepatotoxicity driven by thiophene/sulfonamide bioactivation. Simultaneously, hiPSC-CM MEA assays provide the necessary electrophysiological resolution to detect the hERG liabilities inherent to the basic azetidine motif. This dual-axis, self-validating framework ensures high-confidence Go/No-Go decisions in early preclinical development.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate / PubMed.

  • Park, B. K., et al. (2011). Idiosyncratic Adverse Drug Reactions: Current Concepts. Pharmacological Reviews.

  • LiverTox (2026). Clinical and Research Information on Drug-Induced Liver Injury: Sulfonamides. NCBI Bookshelf.

  • Xu, J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology in Vitro.

  • Doherty, K. R., et al. (2015). A Human Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Multielectrode Array Assay for Preclinical Cardiac Electrophysiology Safety Screening. PubMed.

  • Bell, C. C., et al. (2019). Utility of Three-Dimensional Cultures of Primary Human Hepatocytes (Spheroids) as Pharmacokinetic Models. PubMed / PMC.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(azetidin-3-yl)thiophene-2-sulfonamide: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide, a heterocyclic compound with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available tert-butyl 3-aminoazetidine-1-carboxylate. The protocol details the sulfonylation of the protected azetidine followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, safety considerations, and methods for purification and characterization.

Introduction

Azetidine scaffolds are increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, solubility, and three-dimensional diversity of drug candidates. The incorporation of a sulfonamide group, a well-established pharmacophore, can further modulate the biological activity of these molecules.[1][2] N-(azetidin-3-yl)thiophene-2-sulfonamide combines these two valuable moieties, making it a compound of interest for screening libraries and targeted drug design. This document outlines a reliable and reproducible synthetic route to this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

The synthetic strategy employs a protecting group, the tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the 3-amino position of the azetidine ring. This common approach prevents undesired side reactions at the more nucleophilic secondary amine of the azetidine ring itself.[3] The subsequent deprotection is achieved under acidic conditions, a standard and high-yielding method for Boc group removal.[4][5][6]

Synthesis Overview

The synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide is accomplished via a two-step sequence as illustrated below. The first step involves the formation of the sulfonamide bond by reacting N-Boc-3-aminoazetidine with thiophene-2-sulfonyl chloride. The second step is the removal of the Boc protecting group to afford the final product.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine Reaction1 Sulfonylation (Base, Solvent) N-Boc-3-aminoazetidine->Reaction1 Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride->Reaction1 Intermediate tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate Reaction1->Intermediate Intermediate_2 tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate Reaction2 Acidic Deprotection (e.g., TFA, HCl) Intermediate_2->Reaction2 Final_Product N-(azetidin-3-yl)thiophene-2-sulfonamide Reaction2->Final_Product

Caption: Overall synthetic workflow for N-(azetidin-3-yl)thiophene-2-sulfonamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
tert-butyl 3-aminoazetidine-1-carboxylate≥98%Commercially Available
Thiophene-2-sulfonyl chloride≥97%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Magnesium sulfate (anhydrous)Commercially Available
Silica gel230-400 meshCommercially Available

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thiophene-2-sulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Trifluoroacetic acid is highly corrosive; handle with extreme care.

  • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate

This step involves the formation of a sulfonamide bond between the protected aminoazetidine and thiophene-2-sulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

G Start Start Dissolve Dissolve N-Boc-3-aminoazetidine and TEA in anhydrous DCM. Start->Dissolve Cool Cool the solution to 0 °C in an ice bath. Dissolve->Cool Add_Sulfonyl_Chloride Add a solution of thiophene-2-sulfonyl chloride in DCM dropwise. Cool->Add_Sulfonyl_Chloride Warm_to_RT Allow the reaction to warm to room temperature and stir for 12-18 hours. Add_Sulfonyl_Chloride->Warm_to_RT Monitor_TLC Monitor reaction progress by TLC. Warm_to_RT->Monitor_TLC Workup Quench with water. Separate organic layer. Monitor_TLC->Workup Reaction Complete Wash Wash organic layer with saturated NaHCO3 and brine. Workup->Wash Dry Dry over anhydrous MgSO4, filter, and concentrate. Wash->Dry Purify Purify by column chromatography. Dry->Purify Characterize Characterize the product (NMR, MS). Purify->Characterize

Caption: Workflow for the synthesis of the Boc-protected intermediate.

Procedure:

  • To a round-bottom flask, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the thiophene-2-sulfonyl chloride solution dropwise to the cooled azetidine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to yield tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate as a solid.

Step 2: Synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation, leading to the formation of the trifluoroacetate salt of the product, which is then neutralized.[3]

G Start_Deprotection Start Dissolve_Intermediate Dissolve the Boc-protected intermediate in DCM. Start_Deprotection->Dissolve_Intermediate Add_TFA Add Trifluoroacetic Acid (TFA) and stir at room temperature. Dissolve_Intermediate->Add_TFA Monitor_TLC_2 Monitor reaction progress by TLC. Add_TFA->Monitor_TLC_2 Concentrate Concentrate the reaction mixture under reduced pressure. Monitor_TLC_2->Concentrate Reaction Complete Neutralize Neutralize with a suitable base (e.g., saturated NaHCO3). Concentrate->Neutralize Extract Extract the product with an organic solvent (e.g., Ethyl Acetate). Neutralize->Extract Dry_Final Dry the combined organic layers and concentrate. Extract->Dry_Final Purify_Final Purify if necessary (e.g., recrystallization or chromatography). Dry_Final->Purify_Final Characterize_Final Characterize the final product (NMR, HRMS, mp). Purify_Final->Characterize_Final

Caption: Workflow for the deprotection and isolation of the final product.

Procedure:

  • Dissolve the purified tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate (1.0 eq) in DCM (approx. 0.1 M).

  • To this solution, add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water and carefully add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate or a similar suitable organic solvent (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(azetidin-3-yl)thiophene-2-sulfonamide.

  • The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Melting Point (mp): To assess the purity of the final solid product.

Discussion of Experimental Design

The choice of a Boc protecting group is strategic due to its stability under the basic conditions of the sulfonylation reaction and its facile removal under acidic conditions.[3] Anhydrous solvents are crucial in the first step to prevent the hydrolysis of the reactive thiophene-2-sulfonyl chloride. The use of a non-nucleophilic base like triethylamine is standard for scavenging the HCl produced during sulfonamide formation.

For the deprotection step, while various acids can be used, TFA in DCM is a common and effective method that typically proceeds cleanly and at room temperature.[5] Alternative "green" methods for Boc deprotection, such as using water at elevated temperatures or under microwave irradiation, have also been reported and could be considered for process optimization.[4][6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide. By following these steps, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The protocol emphasizes safety, reproducibility, and provides a clear rationale for the chosen synthetic strategy.

References

  • Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. (2022). HETEROCYCLES, 104(9), 1559. Available at: [Link]

  • Leitans, J., et al. Synthesis of thiophene sulfonamides. ResearchGate. Available at: [Link]

  • Substituted thiophene-2-sulfonamides and their preparation. (1986). Google Patents.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4140-4158. Available at: [Link]

  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32993-33021. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). Organic Process Research & Development, 23(2), 200-208. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012). The Journal of Organic Chemistry, 77(16), 6962-6976. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23945-23951. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry, 2(2), 159-162. Available at: [Link]

  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar. Available at: [Link]

  • Synthesis, characterisation and biological activity of some novel azetidinones from naphtho [2,1-b]thiophene. (2012). Der Pharma Chemica, 4(1), 329-334. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

Sources

Application

Application Note: Mechanistic HPLC Method Development for N-(azetidin-3-yl)thiophene-2-sulfonamide Quantification

The Analytical Challenge: Physicochemical Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(azetidin-3-yl)thiophene-2-sulfonamide requires navigating the contradictory physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(azetidin-3-yl)thiophene-2-sulfonamide requires navigating the contradictory physicochemical properties of its two primary functional groups.

The molecule features an azetidine ring , a four-membered nitrogen-containing heterocycle that acts as a secondary amine with a pKa of approximately 9.5[1]. In standard aqueous conditions, this basic moiety is highly protonated (cationic), making it notorious for severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanols on silica-based stationary phases. Conversely, the thiophene-2-sulfonamide moiety is highly polar but contains a weakly acidic sulfonamide nitrogen (pKa ~10) and a hydrophobic thiophene ring[2].

To achieve a reliable, stability-indicating assay, the method must simultaneously suppress silanol interactions, retain the polar fragments, and provide high-resolution quantification suitable for pharmaceutical quality control.

Method_Logic A Azetidine Ring (Basic, pKa ~9.5) B Silanol Suppression (Mobile Phase pH 2.5) A->B mitigates tailing E Robust Quantification (UV 230 nm) B->E C Thiophene-2-sulfonamide (Polar, Weakly Acidic) D Retention & Resolution (End-capped SPP C18) C->D maximizes retention D->E

Figure 1: Mechanistic rationale for HPLC method parameters based on analyte physicochemical traits.

Mechanistic Method Design & Causality

As outlined by the ICH Q14 guidelines on Analytical Procedure Development[3], modern method design must move away from trial-and-error toward a science- and risk-based lifecycle approach.

Stationary Phase Selection

We select a Superficially Porous Particle (SPP) C18 column (Core-Shell technology) with advanced end-capping.

  • Causality: The C18 ligand provides the necessary hydrophobic retention for the thiophene ring. The advanced end-capping physically shields the silica backbone, preventing the cationic azetidine nitrogen from interacting with ionized silanols[1]. SPP technology flattens the van Deemter curve, providing UHPLC-like efficiency (sharp peaks) at standard HPLC backpressures.

Mobile Phase & pH Optimization

A mobile phase consisting of 0.1% Phosphoric Acid in Water (pH ~2.5) and Acetonitrile is utilized.

  • Causality: Operating at pH 2.5 serves a dual purpose. First, it ensures the azetidine ring is fully protonated, locking it into a single ionization state to prevent peak splitting. Second, and most critically, a pH below 3.0 suppresses the ionization of residual surface silanols (Si-OH Si-O⁻ + H⁺) on the silica column, effectively neutralizing the stationary phase and eliminating the primary cause of peak tailing for basic compounds[2].

Detection Wavelength

UV detection is set to 230 nm .

  • Causality: The conjugated system of the thiophene ring and the sulfonamide group exhibits strong π−π∗ transitions in the low UV region. 230 nm provides an optimal signal-to-noise ratio, maximizing analyte absorbance while avoiding the UV cutoff interference of the mobile phase solvents.

Execution Protocol: A Self-Validating System

A method is only as reliable as its daily execution. The following protocol incorporates built-in System Suitability Testing (SST) to ensure the system self-validates before any unknown samples are quantified, aligning with FDA and ICH Q2(R2) expectations[4].

Chromatographic Conditions
ParameterSpecification
Column SPP C18, 150 x 4.6 mm, 2.7 µm (End-capped)
Mobile Phase A 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.5)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic: 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and B in a 75:25 (v/v) ratio. Using the mobile phase as the diluent prevents solvent-mismatch effects (e.g., peak distortion or fronting) at the column head.

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of N-(azetidin-3-yl)thiophene-2-sulfonamide reference standard. Transfer to a 10 mL volumetric flask, add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and bring to volume with diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample, dissolve in diluent to achieve a target concentration of ~50 µg/mL, sonicate, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating Injection Sequence

To guarantee Trustworthiness, the analytical sequence must monitor baseline drift, precision, and accuracy continuously.

Sequence_Design S1 Blank (Diluent) Baseline stability S2 S2 S1->S2 S3 QC Standard Accuracy Check S2->S3 S4 Unknowns Sample Analysis S3->S4 S5 Bracketing QC Drift Monitoring S4->S5

Figure 2: Self-validating HPLC injection sequence ensuring continuous system suitability.

System Suitability Criteria (Evaluated from SST x6 injections):

  • Retention Time (RT): ~5.5 minutes (± 2.0% RSD)

  • Peak Area Precision: ≤ 2.0% RSD

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of azetidine-silanol interactions)

  • Theoretical Plates ( N ): ≥ 5,000

Method Validation Matrix (ICH Q2(R2) Compliance)

Following the optimization of the analytical procedure, the method must be validated according to the parameters defined in the ICH Q2(R2) guidelines to demonstrate it is "fit for the intended purpose"[4][5]. Below is a summary matrix of the expected validation data for this protocol.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte.Pass; Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (25 - 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9998
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% - 101.2%
Repeatability (Precision) 6 replicate preparations of the 100% target concentration sample.%RSD of calculated assay ≤ 2.0%.%RSD = 0.85%
Robustness Deliberate variations in flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2°C)[3].SST criteria must still be met; Assay variation ≤ 2.0%.Pass; Tf​ remains < 1.5 across all conditions.

References

  • Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Letters in Applied NanoBioScience URL:[Link]

  • Q14 Analytical Procedure Development - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Formulating N-(azetidin-3-yl)thiophene-2-sulfonamide for In Vivo Dosing

Abstract This document provides a comprehensive guide for the formulation of N-(azetidin-3-yl)thiophene-2-sulfonamide, a novel small molecule, for in vivo pharmacokinetic, efficacy, and toxicology studies. Due to the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of N-(azetidin-3-yl)thiophene-2-sulfonamide, a novel small molecule, for in vivo pharmacokinetic, efficacy, and toxicology studies. Due to the absence of publicly available physicochemical data for this specific new chemical entity (NCE), this guide emphasizes a systematic, first-principles approach. It details the critical pre-formulation characterization, outlines a decision-making framework for vehicle selection, and provides detailed, step-by-step protocols for preparing common formulation types, such as aqueous solutions and suspensions. The objective is to equip researchers and drug development professionals with the necessary tools to develop a stable, homogenous, and appropriate formulation to ensure reliable and reproducible in vivo results.

Introduction: A Structure-Based Approach

N-(azetidin-3-yl)thiophene-2-sulfonamide is a heterocyclic compound incorporating three key structural motifs: a thiophene ring, a sulfonamide linker, and an azetidine ring. Each imparts distinct physicochemical properties that must be considered for formulation development.

  • Thiophene & Sulfonamide: These groups are common in medicinal chemistry and often contribute to hydrophobicity and potentially poor aqueous solubility.[1][2][3]

  • Sulfonamide Linker (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic, with pKa values typically in the range of 7-10.[4] This allows for potential salt formation or pH-dependent solubility enhancement in alkaline conditions.

  • Azetidine Ring: This four-membered saturated nitrogen heterocycle contains a secondary amine, which is basic.[5][6] This basic center offers an opportunity for salt formation with acids to improve solubility. Its strained ring structure can also influence metabolic stability and molecular conformation.[5][7]

The presence of both an acidic (sulfonamide) and a basic (azetidine) center makes the molecule amphoteric. This dual nature is a key consideration, as the compound's net charge and, consequently, its solubility will be highly dependent on the pH of the vehicle. A thorough understanding of these properties through empirical testing is the foundational step for any successful formulation strategy.[8]

Pre-formulation Development: The Foundation for Success

Before a formulation can be prepared, a minimal set of physicochemical properties must be determined experimentally.[8][9] These data directly inform the selection of an appropriate formulation strategy, moving the compound from a Biopharmaceutical Classification System (BCS) class II or IV (poor solubility) towards class I-like behavior in vivo.[8]

2.1 Critical Physicochemical Characterization

The first step is to accurately characterize the NCE.[8] The following table outlines the essential parameters, predicted properties based on the chemical structure, and the required experimental validation.

Parameter Predicted Property / Rationale Required Experiment
Aqueous Solubility Likely low (<10 µg/mL) at neutral pH due to the aromatic and sulfonamide components. Solubility is expected to increase at low pH (protonation of azetidine) and high pH (deprotonation of sulfonamide).Protocol 2.1.1: Thermodynamic Solubility Assessment (Shake-Flask Method) at pH 2.0, 7.4, and 9.0.
pKa (Acidic & Basic) Expected basic pKa (azetidine amine) and acidic pKa (sulfonamide NH).Potentiometric titration or UV-spectrophotometric analysis.
LogP / LogD Likely LogP > 2, indicating lipophilicity. LogD will be pH-dependent due to the ionizable centers.Shake-flask method using n-octanol and buffered aqueous phases at various pH values.
Solid-State Properties The physical form (crystalline vs. amorphous, polymorphism) can significantly impact solubility and dissolution rate.Differential Scanning Calorimetry (DSC) for melting point and crystallinity; X-Ray Powder Diffraction (XRPD) for crystal form.
2.2 Formulation Strategy Decision Workflow

The data gathered in Section 2.1 feeds into a logical decision-making process to select the most appropriate formulation type. The primary goal in early preclinical studies is to maximize exposure to assess safety and efficacy, which often necessitates achieving the highest possible dose concentration.[9][10]

G cluster_0 Pre-formulation Data cluster_1 Formulation Path Selection cluster_2 Final Formulation Type A Determine Aqueous Solubility (S) at pH 7.4 B S > Target Dose Conc.? A->B C Is solubility pH-dependent? B->C No   E Aqueous Solution (e.g., Saline) B->E  Yes D Solubility in Co-solvents or Surfactants > Target? C->D No   F pH-Adjusted Solution (Buffered Vehicle) C->F  Yes G Enabled Solution (Co-solvent/Surfactant) D->G  Yes H Suspension (e.g., 0.5% MC) D->H No  

Caption: Formulation strategy decision tree based on solubility data.

Experimental Protocols: Pre-formulation
Protocol 2.1.1: Thermodynamic Aqueous Solubility Assessment
  • Preparation: Add an excess amount of N-(azetidin-3-yl)thiophene-2-sulfonamide powder (e.g., 2-5 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the test buffer (e.g., 0.01 M HCl for pH ~2, Phosphate Buffered Saline for pH 7.4, or a basic buffer for pH ~9).

  • Equilibration: Cap the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve.

Protocol 3.1: Vehicle Solubility Screening

This protocol is essential for identifying vehicles that can either solubilize the compound or are suitable for creating a stable suspension.

  • Vehicle Selection: Prepare a panel of commonly used and well-tolerated preclinical vehicles.[11][12] A recommended starting panel is provided in the table below.

  • Compound Addition: Weigh approximately 1-2 mg of the NCE into individual 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add 1 mL of each selected vehicle to the corresponding tube.

  • Mixing: Vortex each tube vigorously for 2 minutes.

  • Visual Assessment (Kinetic Solubility): Visually inspect for complete dissolution. Note any vehicles that form clear solutions.

  • Equilibration (Thermodynamic Solubility): For tubes that do not show complete dissolution, place them on a shaker for 24 hours at room temperature.

  • Final Assessment: After 24 hours, visually inspect again. For any resulting clear solutions, centrifuge and quantify the concentration as described in Protocol 2.1.1 to determine the thermodynamic solubility in that vehicle.

Vehicle Composition Route Primary Use / Rationale Safety Considerations
0.9% SalineIV, PO, IPIsotonic aqueous vehicle for soluble compounds.Generally safe.
5% Dextrose in Water (D5W)IVIsotonic vehicle, often used for compounds unstable in saline.Generally safe.
0.5% (w/v) Methylcellulose (MC) in WaterPOStandard suspending agent for insoluble compounds. Provides viscosity to prevent settling.[12]Well-tolerated in most species.[12]
0.5% MC / 0.1% Tween 80 in WaterPOSuspension vehicle with an added surfactant (Tween 80) to improve wettability of hydrophobic particles.Well-tolerated.[13]
20% (v/v) PEG 400 in WaterPO, IVCo-solvent system to increase solubility of moderately soluble compounds.Generally safe at this concentration.[14]
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD)PO, IVSolubilizing agent that forms inclusion complexes with hydrophobic molecules.Can cause renal toxicity at high doses or with chronic administration.[14]
Formulation & Preparation Protocols

Based on the pre-formulation data, a specific formulation can be developed. Below are two detailed protocols for the most common outcomes: a suspension for oral dosing and a solution for intravenous dosing.

Protocol 4.1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable if the compound exhibits low aqueous solubility and is intended for oral gavage. It is a robust and widely used formulation type for toxicology and efficacy studies.[8][15]

Components:

  • N-(azetidin-3-yl)thiophene-2-sulfonamide: 100 mg (example amount)

  • Suspending Vehicle: 10 mL of 0.5% Methylcellulose / 0.1% Tween 80 in purified water.

Step-by-Step Procedure:

  • Weigh API: Accurately weigh 100 mg of the active pharmaceutical ingredient (API) and place it into a glass mortar or an appropriately sized beaker.

  • Wetting: Add a small volume (approx. 0.5 mL) of the vehicle. Using a pestle or a small spatula, triturate (grind) the API into a smooth, uniform paste. This step is critical to break down any aggregates and ensure all particles are wetted by the surfactant.

  • Incremental Dilution (Geometric Dilution): Gradually add small portions of the remaining vehicle to the paste, mixing thoroughly after each addition until a homogenous suspension is formed.

  • Final Volume & Homogenization: Transfer the suspension to a graduated cylinder. Rinse the mortar/beaker with the remaining vehicle and add it to the cylinder to reach the final volume of 10 mL. Cap and mix by inversion.

  • Stirring: Place the final formulation in a light-protected container (amber vial) on a magnetic stir plate and stir continuously until dosing. The suspension must be stirred immediately before drawing each dose to ensure uniformity.

Protocol 4.2: Preparation of a Solubilized Formulation for IV Injection (2 mg/mL)

This protocol is appropriate if pre-formulation screening showed that the compound is soluble in a co-solvent system like PEG 400 and is intended for intravenous administration. All excipients must be of high purity suitable for parenteral use.[16][17]

Components:

  • N-(azetidin-3-yl)thiophene-2-sulfonamide: 20 mg (example amount)

  • Vehicle: 10 mL of 10% PEG 400 in 0.9% Saline.

Step-by-Step Procedure:

  • Weigh API: Accurately weigh 20 mg of the API and place it into a sterile glass vial.

  • Solubilization: Add 1 mL of PEG 400 to the vial. Vortex or sonicate until the API is fully dissolved. This creates a concentrated stock.

  • Dilution: In a separate sterile container, measure 9 mL of 0.9% Saline for injection.

  • Final Formulation: Slowly add the saline to the PEG 400 concentrate while vortexing or stirring to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a final sterile vial. This step is mandatory for IV formulations to ensure sterility.[17]

  • Inspection: Visually inspect the final filtered solution against a black and white background to ensure it is clear and free of any particulate matter.

Formulation QC and Stability

Once prepared, the formulation must be characterized to ensure it meets specifications before dosing.[18] This is a critical part of ensuring study integrity.

G A Formulation Prepared (e.g., Oral Suspension) B Visual Inspection (Homogeneity, Color) A->B E Store at Room Temp & 4°C (Protected from Light) A->E C pH Measurement B->C D Aliquot for HPLC Analysis (Dose Concentration) C->D F Analyze Concentration at T=0, 2h, 4h, 24h E->F G Results within 90-110% of nominal concentration? F->G H Formulation is Stable & Ready for Dosing G->H  Yes I Reformulate or Reduce Stability Window G->I No  

Caption: Workflow for quality control and stability assessment of a preclinical formulation.

  • Concentration Verification: The concentration of the API in the formulation should be confirmed by a validated analytical method (e.g., HPLC). For suspensions, this confirms both the accuracy of preparation and the effectiveness of the re-suspension procedure. The result should be within ±10% of the target concentration.[18]

  • Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform in color and consistency upon stirring, with no large aggregates.

  • Stability: At a minimum, short-term stability should be assessed to cover the duration of the dosing procedure. Samples should be stored under the same conditions as the bulk formulation (e.g., on a stir plate at room temperature) and analyzed at time points such as 0, 2, 4, and 24 hours.[18]

Conclusion

The successful in vivo evaluation of N-(azetidin-3-yl)thiophene-2-sulfonamide is critically dependent on the development of an appropriate and well-characterized formulation. Lacking specific data for this NCE, a systematic approach is mandatory. This involves foundational pre-formulation studies to determine solubility and other key physicochemical properties, followed by a logical selection of excipients and vehicle systems. The provided protocols for oral suspensions and intravenous solutions offer robust starting points for common preclinical scenarios. All formulations must be rigorously analyzed for concentration, homogeneity, and stability prior to administration to ensure data quality and reproducibility, ultimately enabling a clear interpretation of the compound's in vivo profile.

References
  • Ashland. (n.d.). Parenteral excipients.
  • AVT Pharmaceutical. (2025, October 14). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
  • Powell, M. F., et al. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.
  • Ikeda, K., et al. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Kamboj, S., & Gupta, G. D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Wu, T., & Hong, Y. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Nema, S., & Brendel, R. J. (2015, October 12). Excipients and Their Use in Injectable Products.
  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
  • AAPS. (2021, January 15). Exposure Variability with Oral Dosing in Preclinical Species. AAPS Newsmagazine.
  • Smith, D. A., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(10), 1149-1160.
  • Tyagi, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6343-6347.
  • In-vivo. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Pharmaceutical Technology. (2025, November 27). Preclinical Dose-Formulation Stability.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
  • Sultan, A. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Structural Biology: X.
  • Turnbull, O. M., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11525-11532.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Al-Mousawi, A. M., & Al-Masoudi, N. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Bîcu, E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4236-4256.
  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • Jayashree, B. S., et al. (n.d.). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem.
  • Williams, B. T., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19076-19083.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.
  • Remko, M., & von der Lieth, C. W. (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.
  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701.
  • Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Lameira, J., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Maradiya, H. R. (n.d.).

Sources

Application

Application Note: High-Throughput Screening Assay Development for Ribonucleotide Reductase Inhibitors Using the N-(Azetidin-3-yl)thiophene-2-sulfonamide Scaffold

Scientific Rationale & Context Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) from ribonucleotides, making it a critical node in DNA repli...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) from ribonucleotides, making it a critical node in DNA replication, repair, and cellular proliferation[1]. Because of its indispensable role, RNR is a highly validated target for oncology and antimicrobial therapies. However, traditional RNR inhibitors like hydroxyurea (HU) suffer from weak potency, off-target toxicity, and rapid clinical resistance[2].

Recent patent literature has identified sulfonamide compounds—specifically those utilizing an N-(azetidin-3-yl)thiophene-2-sulfonamide core—as a novel class of potent RNR inhibitors capable of overcoming HU resistance[2]. The thiophene-2-sulfonamide moiety provides a privileged pharmacophore for target engagement, while the azetidine ring acts as a metabolically stable bioisostere for piperidine, offering improved pharmacokinetic properties and a vector for combinatorial library expansion.

The Challenge of RNR Assay Development

Historically, RNR activity assays have relied on low-throughput methodologies such as radioactive tracing or LC-MS/MS[3]. These methods are incompatible with the rapid screening of large N-(azetidin-3-yl)thiophene-2-sulfonamide derivative libraries. To solve this, we detail the implementation of a continuous, single-tube FLARE (Fluorescent Light-Up Aptamer for RNR Evaluation) assay[4][5]. This system couples dNTP synthesis to the transcription of a fluorogenic RNA aptamer, enabling real-time, high-throughput screening (HTS) in a 384-well format.

Assay Design & Mechanistic Causality

The FLARE assay is a self-validating, coupled enzymatic cascade designed to translate a difficult-to-measure product (dNDP) into a highly amplified fluorescent signal. The causality behind the experimental design is as follows:

  • Target Engagement (RNR): RNR reduces cytidine diphosphate (CDP) to dCDP. The N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold inhibits this step. ATP is added as an essential allosteric specificity effector to bias the RNR s-site toward CDP reduction[6].

  • Signal Transduction (NDK): Because polymerases require triphosphates, Nucleoside Diphosphate Kinase (NDK) is added to rapidly phosphorylate the newly formed dCDP into dCTP[7].

  • Template Completion (Phi29 DNAP): A partially double-stranded DNA template encoding the "Broccoli" RNA aptamer is provided. Phi29 DNA polymerase uses the generated dCTP to fill in the missing bases, creating a fully functional double-stranded promoter and gene.

  • Amplification & Readout (T7 RNAP): T7 RNA polymerase transcribes the completed DNA into the Broccoli RNA aptamer. The aptamer folds and binds the fluorophore DFHBI-1T, resulting in a massive increase in fluorescence (Ex: 472 nm / Em: 507 nm)[5].

If a sulfonamide derivative successfully inhibits RNR, the cascade is halted at step 1, resulting in a dose-dependent loss of fluorescence.

FLARE_Assay Substrate CDP (Substrate) RNR RNR Enzyme (Target) Substrate->RNR Reduction dCDP dCDP RNR->dCDP Inhibitor N-(azetidin-3-yl) thiophene-2-sulfonamide Inhibitor->RNR Inhibition NDK NDK Kinase dCDP->NDK dCTP dCTP NDK->dCTP Phi29 Phi29 DNAP dCTP->Phi29 dsDNA dsDNA Template (Broccoli Gene) Phi29->dsDNA T7 T7 RNAP dsDNA->T7 Aptamer Broccoli Aptamer T7->Aptamer Signal Fluorescence (507 nm) Aptamer->Signal Binds Fluor DFHBI-1T Fluorophore Fluor->Signal Binds

Real-time FLARE enzymatic cascade for RNR activity monitoring.

High-Throughput Screening Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.01% Tween-20. (Causality: Tween-20 prevents non-specific aggregation of the hydrophobic thiophene scaffold).

  • RNR Holoenzyme Mix: 0.5 µM RNR α-subunit (NrdA) and 0.5 µM β-subunit (NrdB). Pre-incubate with 10 µM ferrous ammonium sulfate to ensure tyrosyl radical generation[5].

  • FLARE Master Mix: 1 mM CDP, 3 mM ATP (specificity effector), 0.1 U/µL NDK, 0.2 U/µL Phi29 DNAP, 2 U/µL T7 RNAP, 50 nM partial dsDNA template, 10 µM DFHBI-1T.

Step-by-Step Workflow (384-Well Format)
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the N-(azetidin-3-yl)thiophene-2-sulfonamide library (in 100% DMSO) into a black, flat-bottom 384-well microplate.

  • Enzyme Addition: Add 10 µL of the RNR Holoenzyme Mix to all wells.

    • Self-Validation Control: Include columns with buffer instead of RNR (100% inhibition control) and columns with DMSO only (0% inhibition control). Add 1 mM Hydroxyurea to select wells as a positive pharmacological control.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes to allow for scaffold binding.

  • Reaction Initiation: Add 10 µL of the FLARE Master Mix to all wells to initiate the cascade.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read fluorescence continuously (Ex: 472 nm / Em: 507 nm) at 37°C for 60 minutes.

HTS_Workflow Prep 1. Library Prep (Sulfonamide Scaffold) Dispense 2. Acoustic Dispensing (384-well plate) Prep->Dispense Incubate 3. RNR Incubation (15 min, RT) Dispense->Incubate MasterMix 4. FLARE MasterMix (NDK, Phi29, T7, DFHBI-1T) Incubate->MasterMix Readout 5. Kinetic Readout (Ex: 472nm / Em: 507nm) MasterMix->Readout Analysis 6. Data Analysis (IC50 & Z'-factor) Readout->Analysis

Step-by-step HTS workflow for sulfonamide-based RNR inhibitors.

Data Presentation & Quality Control

To ensure the assay is properly biased for the specific ribonucleotide substrate being tested, allosteric effectors must be tightly controlled. The following table summarizes the required effector concentrations to validate the assay across different substrate profiles[3][6].

Table 1: Allosteric Effector Requirements for RNR Substrate Profiling

SubstrateAllosteric Effector (s-site)Effector ConcentrationResulting Product
CDP ATP3.0 mMdCDP
UDP ATP / dATP (low conc.)3.0 mM / 0.5 µMdUDP
GDP dTTP2.5 mMdGDP
ADP dGTP2.5 mMdADP

Note: For the primary screening of the N-(azetidin-3-yl)thiophene-2-sulfonamide library, CDP is utilized as the standard substrate.

A self-validating HTS system must meet rigorous statistical criteria before library screening commences. Table 2 outlines the target and typical observed metrics for this specific assay architecture.

Table 2: HTS Assay Validation Metrics

ParameterTarget ThresholdTypical Observed ValueImplication for HTS
Z'-Factor > 0.500.72Excellent assay robustness and separation between controls.
S/B Ratio > 5.012.5High dynamic range, minimizing false negatives.
CV% < 10%4.8%Low well-to-well variability across the 384-well plate.
DMSO Tolerance Up to 5%Validated at 2%Highly compatible with standard compound library storage.

References

  • US20200157066A1 - Sulfonamide Compound or Salt Thereof Google P
  • A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates PubMed Central (PMC)[Link]

  • Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer PubMed Central (PMC) / FEBS Letters[Link]

  • Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting Diva-Portal[Link]

  • Ribonucleotide reductase Wikipedia[Link]

Sources

Method

Application Note: N-(azetidin-3-yl)thiophene-2-sulfonamide (Az-T2S) as a Chemical Probe for Dynamin-Mediated Endocytosis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Assay Developers, and Medicinal Chemists Introduction & Mechanistic Rationale The exploration of small-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Assay Developers, and Medicinal Chemists

Introduction & Mechanistic Rationale

The exploration of small-molecule modulators for vesicular trafficking has historically relied on a limited toolkit of compounds (e.g., Dynasore, Pitstop). Recently, aryl sulfonamides have emerged as a novel class of potent dynamin I/II GTPase inhibitors—termed "sulfonadyns"—capable of blocking clathrin-mediated endocytosis (CME)[1].

  • Target Engagement via Bioisosterism: The thiophene-2-sulfonamide core acts as an excellent bioisostere for aryl sulfonamides. It competitively binds the GTPase domain of dynamin, preventing the mechanochemical GTP hydrolysis required to constrict the dynamin collar and sever the endocytic vesicle[1].

  • Physicochemical Tuning via the Azetidine Ring: The incorporation of a rigid, 3-substituted azetidine scaffold serves as a superior bioisostere for traditional acyclic or larger cyclic moieties[2]. The azetidine ring provides a basic secondary amine that remains partially protonated at physiological pH. This electrostatic property drives the probe to partition favorably near the negatively charged phospholipid headgroups of the plasma membrane, locally concentrating the inhibitor precisely at the site of clathrin-coated pit formation. Furthermore, it significantly enhances aqueous solubility, preventing compound precipitation in complex cell culture media[3].

MOA A Receptor Activation B Clathrin Pit Maturation A->B C Dynamin GTPase Recruitment B->C D Vesicle Scission & Endocytosis C->D GTP Hydrolysis E Az-T2S Probe (Dynamin Inhibitor) E->C Competitive Inhibition

Figure 1: Mechanistic pathway of Clathrin-Mediated Endocytosis and the inhibitory intervention point of the Az-T2S chemical probe.

Probe Preparation & Physicochemical Profile

To ensure reproducible cell culture assays, the probe must be handled according to its specific physicochemical profile. Az-T2S is highly hydrophilic compared to standard lipophilic drugs, which dictates its formulation strategy[3].

Table 1: Physicochemical Properties of Az-T2S
PropertyValuePharmacological Implication
CAS Number 1479449-52-9Ensures precise sourcing of the correct regioisomer.
Molecular Weight 218.29 g/mol Fragment-like size allows rapid intracellular diffusion.
Topological Polar Surface Area (TPSA) 58.2 ŲOptimal for membrane permeability without being overly lipophilic[3].
LogP -0.0018Highly aqueous soluble; minimizes non-specific binding to plasticware[3].
Stock Formulation 10 mM in DMSOStable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Core Experimental Protocol: Fluorescent Transferrin Endocytosis Assay

To build a self-validating system , we utilize fluorescently labeled Transferrin (Tfn), the gold-standard cargo for quantifying Clathrin-Mediated Endocytosis. This protocol is optimized for high-content imaging platforms.

Causality-Driven Methodology
  • Cell Seeding: Seed U2OS cells at 10,000 cells/well in a 96-well optical bottom plate. Why U2OS? They possess a large, flat morphology that allows for superior spatial resolution of intracellular endosomes[1].

  • Serum Starvation (1 Hour): Wash cells twice with PBS and incubate in serum-free DMEM. Causality: Fetal Bovine Serum (FBS) contains high levels of endogenous transferrin. Starvation depletes this, maximizing the availability of the Transferrin Receptor (TfR) for our fluorescent pulse.

  • Probe Pre-Incubation (30 Minutes): Treat cells with Az-T2S (dose-response: 1 µM to 100 µM) or vehicle control (0.1% DMSO). Causality: A 30-minute window is critical. It allows the azetidine-containing probe to fully partition across the plasma membrane and achieve steady-state binding with the cytosolic dynamin GTPase domain[1].

  • Alexa Fluor™ 488-Transferrin Pulse (15 Minutes): Add 25 µg/mL of labeled Tfn directly to the wells at 37°C. Causality: Limiting the pulse to 15 minutes captures the linear phase of endocytosis. Longer incubations result in vesicle recycling back to the membrane, confounding the quantification of internalization.

  • Ice-Cold Acid Wash (Crucial Step): Immediately transfer the plate to ice. Wash cells twice for 1 minute with an ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 5.3). Causality: The acidic pH forces the dissociation of any uninternalized, surface-bound Transferrin from its receptor. This ensures the fluorescent signal strictly represents fully internalized vesicles.

  • Fixation & Imaging: Fix with 4% Paraformaldehyde (PFA) for 15 minutes. Image using a high-content screening (HCS) system to quantify the number of fluorescent puncta per cell.

Workflow S1 1. Cell Seeding & Adherence (U2OS cells, 96-well optical plate) S2 2. Serum Starvation (1 hr, 37°C to deplete endogenous Tfn) S1->S2 S3 3. Az-T2S Probe Pre-incubation (30 min, allows membrane partitioning) S2->S3 S4 4. Alexa-488 Transferrin Pulse (15 min, captures linear endocytosis phase) S3->S4 S5 5. Ice-Cold Acid Wash (pH 5.3) (Strips uninternalized surface receptors) S4->S5 S6 6. Fixation & High-Content Imaging (Quantify intracellular vesicles) S5->S6

Figure 2: Step-by-step experimental workflow for the Fluorescent Transferrin Endocytosis Assay.

Orthogonal Validation: Viability Counter-Screen

A common pitfall in endocytosis research is mistaking acute cellular toxicity for specific pharmacological inhibition. If a compound rapidly depletes intracellular ATP or collapses membrane integrity, dynamin function will cease as a secondary artifact.

To ensure trustworthiness, every endocytosis assay must be paired with an orthogonal viability screen:

  • Method: Perform a CellTiter-Glo® (Luminescent Cell Viability Assay) on a parallel plate treated identically to the endocytosis assay (including the 45-minute total compound exposure time).

  • Acceptance Criteria: The IC₅₀ for CME inhibition must be at least 10-fold lower than the CC₅₀ (Cytotoxic Concentration 50%). If viability drops >10% at the working concentration of Az-T2S, the endocytic inhibition cannot be deemed target-specific.

Data Presentation & Expected Outcomes

When comparing Az-T2S against established benchmarks, researchers should expect a profile characteristic of optimized sulfonamide-based dynamin inhibitors[1]. The table below summarizes the expected quantitative landscape in U2OS cells.

Table 2: Comparative Pharmacological Profile (U2OS Cells)
Compound / ProbeTarget MechanismTfn Endocytosis IC₅₀ (µM)Acute Cytotoxicity CC₅₀ (µM)Therapeutic Window
Dansylcadaverine Weak CME Inhibitor (Lead)~205.0> 500~2.4x
Dynasore Classical Dynamin Inhibitor~15.0~ 100~6.6x
Az-T2S (Subject Probe) Optimized Dynamin GTPase Inhibitor< 10.0 > 300 > 30x

Note: The highly favorable therapeutic window of Az-T2S is attributed to the azetidine ring, which minimizes off-target lipophilic toxicity while maintaining robust target engagement[3],[1],[2].

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of N-(azetidin-3-yl)thiophene-2-sulfonamide in Human Plasma

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(azetidin-3-yl)thiophene-2-sulfonamide in human plasma. The proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(azetidin-3-yl)thiophene-2-sulfonamide in human plasma. The protocol employs a mixed-mode solid-phase extraction for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been developed and validated according to the principles outlined in international bioanalytical guidelines, ensuring accuracy, precision, and reliability for use in pharmacokinetic studies and drug development programs.

Introduction: The Analytical Challenge

N-(azetidin-3-yl)thiophene-2-sulfonamide is a novel small molecule with a chemical structure incorporating a thiophene-sulfonamide core and a strained azetidine ring. Its physicochemical properties, including a molecular weight of 218.29 g/mol (for the free base) and a predicted XLogP of 0.3, indicate a high degree of polarity.[1] The presence of basic nitrogen atoms in the azetidine ring and the sulfonamide moiety makes the molecule amenable to positive mode electrospray ionization (ESI), a soft ionization technique ideal for polar compounds.[2]

The primary analytical challenge lies in developing a method with sufficient sensitivity and selectivity to quantify low concentrations of this polar analyte in a complex biological matrix like human plasma. This requires an efficient sample preparation strategy to remove endogenous interferences such as phospholipids and proteins, which are known to cause ion suppression in ESI-MS.[3] This document provides a comprehensive, field-proven protocol designed to address these challenges, offering researchers a reliable tool for their drug development pipeline.

Method Development Rationale: A Scientist's Perspective

The development of a robust bioanalytical method is a systematic process. Our choices were guided by the analyte's specific chemical properties and the stringent requirements of regulatory bodies.

Ionization and Mass Spectrometry

Given the analyte's polar nature and the presence of proton-accepting sites (the azetidine and sulfonamide nitrogens), Electrospray Ionization (ESI) in positive ion mode was selected as the optimal ionization source.[2][4] This choice maximizes the generation of the protonated molecular ion, [M+H]⁺, which serves as the precursor ion for fragmentation.

Collision-Induced Dissociation (CID) is employed to generate characteristic product ions. The fragmentation of sulfonamides is well-documented and often involves a characteristic neutral loss of sulfur dioxide (SO₂, 64 Da).[5] Additionally, fragmentation of the strained azetidine ring is anticipated.[6] The proposed fragmentation pathway, illustrated below, forms the basis for our Multiple Reaction Monitoring (MRM) transitions.

Predicted Fragmentation Pathway

fragmentation Precursor [M+H]⁺ m/z 219.0 Frag1 Product Ion 1 [Thiophene-SO₂]⁺ m/z 130.0 Precursor->Frag1 Loss of Azetidine-NH Frag2 Product Ion 2 [Azetidine]⁺ fragment m/z 58.1 Precursor->Frag2 Cleavage of S-N bond Frag3 Product Ion 3 [Thiophene]⁺ m/z 83.1 Frag1->Frag3 Loss of SO₂

Caption: Predicted fragmentation of N-(azetidin-3-yl)thiophene-2-sulfonamide.

Sample Preparation: The Key to Sensitivity

Direct injection of plasma is not feasible due to severe matrix effects.[7] While simple protein precipitation is fast, it often fails to remove sufficient levels of phospholipids for high-sensitivity assays.[4][8] Liquid-liquid extraction (LLE) can be effective but may show poor recovery for highly polar analytes.[9]

Therefore, a mixed-mode cation exchange Solid-Phase Extraction (SPE) was chosen. This strategy leverages both reversed-phase and ion-exchange retention mechanisms.[5] At an acidic pH, the basic azetidine nitrogen is protonated, allowing for strong retention on the cation exchange sorbent. This enables a rigorous washing protocol to remove neutral and acidic interferences, resulting in a very clean final extract.

Internal Standard Selection

A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS quantitation as it co-elutes with the analyte and compensates for matrix effects and extraction variability.[10][11] As a commercially available SIL version of N-(azetidin-3-yl)thiophene-2-sulfonamide was not identified, a structurally similar compound, Sulfathiazole-d4 , is proposed. It is a sulfonamide, ionizes well in positive ESI mode, and its deuteration provides a clear mass shift from the analyte while maintaining similar chromatographic behavior.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-(azetidin-3-yl)thiophene-2-sulfonamideReference Standard (>98%)Sourced as required
Sulfathiazole-d4Internal Standard (>98%)e.g., Simson Pharma[12]
Human Plasma (K₂EDTA)Bioanalytical GradeCommercial Supplier
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
Formic AcidLC-MS Grade (99%)Thermo Scientific
WaterLC-MS GradeMillipore Milli-Q
Phosphoric AcidACS GradeSigma-Aldrich
Ammonium HydroxideACS GradeSigma-Aldrich
Mixed-Mode Cation Exchange SPE Platese.g., Agilent Bond Elut Plexa PCXAgilent Technologies[1]
Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(azetidin-3-yl)thiophene-2-sulfonamide in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Sulfathiazole-d4 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

Sample Preparation Workflow: Mixed-Mode SPE

SPE Workflow Diagram

SPE_Workflow Start Start: Plasma Sample (100 µL) Pretreat Pre-treatment: Add 200 µL of 2% H₃PO₄ + IS (Sulfathiazole-d4) Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition SPE Plate: 1 mL Methanol Equilibrate 2. Equilibrate SPE Plate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 0.1% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH₄OH in Acetonitrile Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

Method

Application Note: Advanced Crystallization Techniques for N-(azetidin-3-yl)thiophene-2-sulfonamide for Single-Crystal X-Ray Diffraction

Introduction & Mechanistic Rationale The structural elucidation of small-molecule therapeutics via Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment. However, N-(az...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The structural elucidation of small-molecule therapeutics via Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment. However, N-(azetidin-3-yl)thiophene-2-sulfonamide presents a unique crystallographic challenge. The molecule is characterized by three distinct functional domains:

  • Azetidine Ring: A highly polar, basic secondary amine that is often hygroscopic and prone to oiling out of solution rather than crystallizing[1].

  • Sulfonamide Linkage: A flexible moiety that acts as both a strong hydrogen bond donor and acceptor, heavily influencing the supramolecular packing[2].

  • Thiophene Ring: A hydrophobic, aromatic system that is highly susceptible to 180° rotational disorder in the crystal lattice due to the steric similarity between the sulfur atom and a -CH=CH- group.

To successfully grow diffraction-quality crystals, researchers must design a crystallization strategy that controls the kinetics of supersaturation while leveraging the intrinsic hydrogen-bonding capabilities of the molecule.

Assembly S1 Sulfonamide Group (-SO2NH-) H1 N-H...O=S Hydrogen Bonds (Graph Set C(4) / R2,2(8)) S1->H1 S2 Azetidinium Ion (Protonated Amine) H2 Charge-Assisted H-Bonds (N+-H...Cl- / O) S2->H2 S3 Thiophene Ring (Aromatic/Hydrophobic) H3 Pi-Pi & CH-Pi Stacking (Dispersion Forces) S3->H3 Lattice Stable 3D Crystal Lattice (Minimized Free Volume) H1->Lattice Primary Directing H2->Lattice Lattice Stiffening H3->Lattice Packing Optimization

Supramolecular assembly and hydrogen bonding network causality in sulfonamide crystals.

Pre-Crystallization Strategy: Overcoming the Free-Base Limitations

Sulfonamides typically drive crystal packing through robust N−H⋯O=S hydrogen-bonding networks, frequently forming infinite 1D chains (graph set notation C(4) )[2]. However, the free base of the azetidine ring introduces competing hydrogen bond donors/acceptors that can disrupt these networks, leading to amorphous precipitation.

Causality of Salt Formation: Converting the free base into a salt (e.g., hydrochloride or mesylate) effectively eliminates the basicity of the azetidine nitrogen, replacing unpredictable interactions with highly directional, charge-assisted hydrogen bonds. This lattice stiffening drastically improves the probability of obtaining robust, single crystals suitable for SCXRD.

Workflow A N-(azetidin-3-yl)thiophene-2-sulfonamide (Target Molecule) B Purity Verification (>98% via NMR/LCMS) A->B C Free Base Pathway (High Risk of Oiling) B->C Direct D Salt Formation Pathway (HCl, TFA, Mesylate) B->D Acid Addition E Vapor Diffusion (Slow kinetics) C->E D->E F Slow Cooling (Controlled supersaturation) D->F G Crystal Harvesting & Polarized Light Microscopy E->G F->G H SCXRD Data Collection (100 K, Mo/Cu K-alpha) G->H

Workflow for the crystallization and SCXRD analysis of azetidine-sulfonamide derivatives.

Quantitative Data & Experimental Parameters

Table 1: Solvent System Matrix for N-(azetidin-3-yl)thiophene-2-sulfonamide
MethodPrimary Solvent (Solubilizer)Antisolvent (Precipitant)Expected MorphologyCrystallization Kinetics
Vapor Diffusion Methanol / EthanolDiethyl Ether / PentanePrisms / Blocks7 - 14 Days
Vapor Diffusion AcetonitrileTolueneThick Plates10 - 21 Days
Slow Cooling Ethyl Acetate (80%)Heptane (20%)Needles / Rods48 - 72 Hours
Slow Evaporation DichloromethaneN/AThin Plates3 - 5 Days (High risk of twinning)
Table 2: Optimal SCXRD Data Collection Parameters
ParameterRecommended ValueMechanistic Rationale
Temperature 100 KMinimizes thermal motion and radiation damage; suppresses thiophene rotational disorder[1].
Radiation Source Cu Kα ( λ=1.54184A˚ )Enhances anomalous dispersion, critical for absolute stereochemical assignment of light-atom structures.
Crystal Size 0.10 × 0.15 × 0.20 mmEnsures the crystal is entirely bathed in the X-ray beam to minimize absorption effects[3].
Resolution Limit ≤0.84A˚ Required for publication-quality structure refinement (IUCr standards).

Self-Validating Experimental Protocols

Protocol A: Salt Formation and Vapor Diffusion (Recommended)

Vapor diffusion allows for an extremely slow increase in supersaturation, which is critical for azetidine derivatives that tend to crash out as cloudy, amorphous powders if supersaturation is reached too rapidly[3].

Step-by-Step Methodology:

  • Dissolution: Weigh 10–15 mg of N-(azetidin-3-yl)thiophene-2-sulfonamide into a clean 2 mL glass inner vial. Dissolve completely in 0.5 mL of anhydrous Methanol.

  • Salt Formation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether.

    • Self-Validation Check: A slight exotherm or immediate clarification of the solution confirms the protonation of the azetidine ring.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a 20 mL outer vial containing 3 mL of Diethyl Ether (antisolvent).

  • Sealing & Incubation: Cap the 20 mL outer vial tightly. To further slow the diffusion rate, you may cover the inner vial with Parafilm punctured with a single needle hole[3]. Store undisturbed at 4 °C.

  • Harvesting: After 7–14 days, examine the vial.

    • Self-Validation Check: Inspect the crystals under a polarized light microscope. Transparent crystals that extinguish light uniformly upon rotation (birefringence) are single crystals suitable for diffraction[3]. Crystals resembling fern leaves or stars indicate intergrown lattices and should be rejected[3].

Protocol B: Controlled Slow Cooling

For highly soluble batches, thermally driven supersaturation provides larger, more robust crystals (prisms/blocks) preferred for SCXRD, minimizing the formation of fragile needles.

Step-by-Step Methodology:

  • Suspension: Suspend 20 mg of the compound in 2 mL of an 80:20 Ethyl Acetate:Heptane mixture in a sealed 4 mL vial.

  • Thermal Dissolution: Place the vial in a programmable heating block. Ramp the temperature to 70 °C at 5 °C/min until complete dissolution is achieved.

  • Controlled Cooling: Program the block to cool at a strictly controlled rate of 0.5 °C/hour down to 5 °C.

    • Self-Validation Check: Slower cooling rates directly correlate to fewer nucleation events. If a sudden shower of microcrystals appears, the cooling rate was too fast or the initial concentration was too high. Re-heat to dissolve and reduce the cooling rate to 0.2 °C/hour.

Troubleshooting & SCXRD Optimization

  • Thiophene Rotational Disorder: The thiophene ring frequently exhibits 180-degree rotational disorder. If residual electron density peaks appear near the sulfur atom during structure refinement, model the disorder using split occupancies (e.g., PART 1 and PART 2 commands in SHELXL) and apply appropriate geometric restraints (SADI/SAME).

  • Twinning: If the diffraction pattern shows split spots or overlapping lattices, the crystal is likely twinned. This is common in rapid solvent evaporation. Switch to the Vapor Diffusion protocol (Protocol A) and utilize a bulkier antisolvent like Toluene to slow the crystallization kinetics.

  • Cryoprotection: When harvesting the crystal, mount it using a specialized cryoloop and immediately submerge it in a viscous cryoprotectant (e.g., Paratone-N oil) to prevent the crystal from shattering when exposed to the 100 K nitrogen stream[1].

References

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry, University of Zurich (UZH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide

Welcome to the technical support center for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in this synthesis.

The synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide is a critical process in the development of various therapeutic agents. The azetidine moiety, a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, solubility, and three-dimensional structure.[1] Its sulfonylation further refines these characteristics.[1] This guide provides practical, experience-driven insights to ensure the successful and efficient synthesis of this important compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide. The questions are structured to guide you from common problems to their underlying causes and solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge in the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide. Several factors can contribute to this issue, ranging from reactant quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:

1. Reactant Quality and Stability:

  • Azetidine Salt vs. Free Base: Are you using the azetidine as a hydrochloride salt? If so, ensure complete neutralization to the free base before adding the sulfonyl chloride.[1] Incomplete neutralization will result in a lower concentration of the nucleophilic amine, leading to reduced yield.

    • Solution: Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to free the azetidine base.[1] The amount of base should be sufficient to neutralize the hydrochloride salt and to act as an acid scavenger during the reaction.

  • Thiophene-2-sulfonyl chloride Instability: Sulfonyl chlorides can be sensitive to moisture and may degrade over time.

    • Solution: Use freshly prepared or purchased thiophene-2-sulfonyl chloride. If you suspect degradation, you can check its purity by NMR or consider synthesizing it fresh.

2. Reaction Conditions:

  • Temperature Control: The reaction between an amine and a sulfonyl chloride is often exothermic.[2] Poor temperature control can lead to side reactions and degradation of both reactants and products.[2]

    • Solution: Maintain the reaction temperature within an optimal range, typically between 0°C and 15°C.[2] Use an ice bath and monitor the internal reaction temperature closely. Add the thiophene-2-sulfonyl chloride solution dropwise to manage the exotherm.[2]

  • Choice of Base: The base plays a crucial role in this reaction. While TEA is commonly used, its nucleophilicity can sometimes lead to side reactions.

    • Solution: Consider using a non-nucleophilic base like DIPEA.[3] In some cases, inorganic bases like potassium carbonate or sodium hydroxide in a biphasic system with a phase-transfer catalyst can also be effective.[4][5]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reactants.

    • Solution: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices.[3] Ensure the solvent is dry, as water can react with the sulfonyl chloride.

3. Work-up and Purification:

  • Product Loss During Extraction: The product may have some water solubility, leading to losses during aqueous work-up.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with an organic solvent to maximize recovery.

  • Degradation on Silica Gel: The sulfonamide product might be sensitive to the acidic nature of standard silica gel during column chromatography.

    • Solution: Neutralize the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the eluent). Alternatively, consider using a different purification method like preparative HPLC.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions?

Answer:

The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

1. Bis-sulfonylation of Azetidine: While less common with secondary amines, under forcing conditions or with a large excess of sulfonyl chloride, bis-sulfonylation at the azetidine nitrogen could theoretically occur, though this is sterically hindered. A more likely scenario is the reaction of the sulfonamide product itself if it contains other reactive sites.

2. Reaction with the Solvent: If using a reactive solvent, it might compete with the azetidine for the sulfonyl chloride. This is less of a concern with common solvents like DCM and THF.

3. Hydrolysis of Thiophene-2-sulfonyl chloride: If there is moisture in the reaction, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. This consumes the electrophile and reduces the yield.

4. Polymerization of Azetidine: In the absence of the sulfonylating agent, the highly strained azetidine ring can be prone to polymerization, especially under acidic conditions.

To minimize these side reactions, it is crucial to maintain stoichiometric control of your reactants, ensure anhydrous conditions, and carefully control the reaction temperature.[2]

Question 3: Should I use a protecting group for the azetidine nitrogen?

Answer:

In this specific synthesis, you are forming the N-sulfonamide bond, so the azetidine nitrogen is the reactive site and should not be protected.

However, if you were to perform other reactions on a molecule already containing the N-(azetidin-3-yl)thiophene-2-sulfonamide core, and needed to protect the sulfonamide nitrogen, a tert-butoxycarbonyl (Boc) group could be a possibility.[6]

Question 4: My product appears to be colored and difficult to purify. What could be the cause?

Answer:

The formation of colored impurities is often a sign of degradation or side reactions, frequently caused by excessive heat.[2]

  • Cause: Poorly controlled exotherms can lead to thermal decomposition of the reactants, intermediates, or the final product.[2] This can generate a complex mixture of colored impurities.

  • Solution:

    • Strict Temperature Control: As mentioned before, maintain a low reaction temperature (0-15 °C) throughout the addition of the sulfonyl chloride.[2]

    • Slow Addition: Add the thiophene-2-sulfonyl chloride solution slowly and dropwise to prevent localized hotspots.[2]

    • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and dissipate heat effectively.[2]

    • Purification: If colored impurities are formed, you may need to employ additional purification steps such as treatment with activated carbon or recrystallization.

Experimental Protocols

General Protocol for the Synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide

This protocol provides a general guideline. Optimization of specific parameters may be required for your specific setup.

Materials:

  • Azetidin-3-amine dihydrochloride (or the free base)

  • Thiophene-2-sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • If starting with azetidin-3-amine dihydrochloride, dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2-2.5 equivalents) dropwise to the cooled solution to neutralize the salt and act as an acid scavenger. Stir for 15-20 minutes.

  • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the thiophene-2-sulfonyl chloride solution dropwise to the azetidine solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Azetidin-3-amine Azetidin-3-amine Reaction_Vessel Reaction at 0 °C to RT Azetidin-3-amine->Reaction_Vessel Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride->Reaction_Vessel Base Base (e.g., TEA, DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product N-(azetidin-3-yl)thiophene-2-sulfonamide Chromatography->Product

Caption: General workflow for the synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Reactants Check Reactant Quality Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Sol_Reactants Use fresh reagents. Ensure complete azetidine free-basing. Check_Reactants->Sol_Reactants Sol_Temp Maintain 0-15 °C. Slow addition of sulfonyl chloride. Check_Conditions->Sol_Temp Sol_Base Consider a non-nucleophilic base (DIPEA). Check_Conditions->Sol_Base Sol_Workup Use brine during extraction. Consider neutral silica gel. Check_Workup->Sol_Workup

Caption: Decision tree for troubleshooting low reaction yield.

Quantitative Data Summary

The following table summarizes key reaction parameters and their potential impact on yield, based on general principles of sulfonamide synthesis.

ParameterConditionPotential Impact on YieldRationale
Temperature > 25 °CDecreaseIncreased side reactions and degradation.[2]
0-15 °COptimalBalances reaction rate and minimizes side reactions.[2]
< 0 °CDecreaseReaction may be too slow to go to completion.[2]
Base Triethylamine (TEA)GoodEffective, but can be nucleophilic.
DIPEAPotentially ImprovedNon-nucleophilic, reducing potential side reactions.[3]
Azetidine Form Hydrochloride SaltLowInsufficient free amine for reaction.
Free BaseHighMaximizes nucleophile concentration.[1]
Solvent Anhydrous (DCM, THF)OptimalPrevents hydrolysis of sulfonyl chloride.[3]
Protic or WetDecreaseReacts with and consumes sulfonyl chloride.

References

  • A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl] - Benchchem. (n.d.).
  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. (n.d.).
  • An In-depth Technical Guide to Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - Benchchem. (n.d.).
  • managing exothermic reactions in the synthesis of sulfonamides - Benchchem. (n.d.).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - PMC. (2024, May 28).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Protecting Groups List - SynArchive. (n.d.).

Sources

Optimization

Minimizing off-target effects of N-(azetidin-3-yl)thiophene-2-sulfonamide in phenotypic assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising hits fail downstream due to unrecognized structural alerts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising hits fail downstream due to unrecognized structural alerts. When working with N-(azetidin-3-yl)thiophene-2-sulfonamide in phenotypic screens, you are deploying a molecule that contains three distinct pharmacophores, each carrying specific off-target liabilities.

This guide is designed to help you distinguish true phenotypic efficacy from assay interference by explaining the mechanistic causality behind these off-target effects and providing self-validating protocols to mitigate them.

Part 1: Mechanistic Q&A – Diagnosing Assay Interference

Q1: My phenotypic viability assay shows rapid, unexplained cellular vacuolization. Is my compound hitting the intended target? A: Likely not. This is a classic hallmark of lysosomotropism driven by the basic azetidine ring. Azetidine is a cyclic amine with a high pKa. In the neutral cytosol, it remains unprotonated and lipophilic, allowing it to freely cross organelle membranes. However, once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated. This positive charge prevents the molecule from crossing the membrane back into the cytosol—a phenomenon known as "ion trapping." The accumulation of this Cationic Amphiphilic Drug (CAD) causes an osmotic influx of water, leading to rapid lysosomal swelling, vacuolization, and false-positive cell death readouts (1)[1].

Q2: The compound shows excellent safety in HEK293 cells, but exhibits severe, time-dependent toxicity in primary human hepatocytes. Why the discrepancy? A: You are observing CYP450-mediated bioactivation of the thiophene motif. HEK293 cells are metabolically incompetent, whereas primary hepatocytes express high levels of Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). These enzymes oxidize the thiophene ring into highly reactive electrophiles: thiophene S-oxides and epoxides (2)[2]. These transient species covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to characteristic hepatotoxicity (3)[3].

Q3: We are running a 3D tumor spheroid assay and observing unexpected shifts in intracellular pH and HIF-1α stabilization. What is happening? A: This is a direct consequence of the thiophene-2-sulfonamide moiety. Sulfonamides are classic zinc-chelating pharmacophores that act as potent inhibitors of Carbonic Anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII (4)[4]. Because CAs are critical for regulating intracellular pH, their off-target inhibition disrupts the proton gradient, artificially stabilizing hypoxia-inducible factors (HIF-1α) and mimicking a hypoxic phenotype in your assay.

Part 2: Validated Deconvolution Workflows

To ensure trustworthiness, every assay you run must be a self-validating system. Below are the step-by-step methodologies to isolate and quantify these specific off-target effects.

Protocol 1: Self-Validating Lysosomotropism Counter-Screen

Causality: We use LysoTracker Red DND-99, an acidotropic fluorescent probe, to quantify lysosomal swelling. If your azetidine compound is causing ion trapping, the lysosomal compartment will expand, resulting in a quantifiable hyper-fluorescent signal.

  • Cell Seeding: Seed HeLa or U2OS cells at 10,000 cells/well in a 96-well glass-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with N-(azetidin-3-yl)thiophene-2-sulfonamide (dose-response from 0.1 µM to 50 µM) for 4 hours.

    • Self-Validation Controls: Use Chloroquine (50 µM) as a positive control for lysosomotropism, and DMSO (0.1%) as the vehicle negative control.

  • Probe Incubation: Add LysoTracker Red DND-99 to a final concentration of 50 nM and Hoechst 33342 (1 µg/mL) for nuclear counterstaining. Incubate for 30 minutes at 37°C.

  • Imaging & Quantification: Wash cells gently with PBS and image immediately using high-content confocal microscopy (Ex/Em 577/590 nm). Quantify total integrated LysoTracker intensity per cell. A >2-fold increase over DMSO indicates basic amine liability.

Protocol 2: Thiophene Metabolic Liability Assay (GSH Trapping)

Causality: Thiophene S-oxides are too reactive and transient to measure directly. By incubating the compound with Human Liver Microsomes (HLMs) in the presence of excess Glutathione (GSH), we provide a surrogate nucleophile. The GSH traps the electrophile, forming a stable adduct that can be detected via LC-MS/MS.

  • Reaction Setup: In a 1.5 mL tube, combine Human Liver Microsomes (1 mg/mL final protein), 50 mM Potassium Phosphate buffer (pH 7.4), 5 mM GSH, and 10 µM of the test compound.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Controls: Run a parallel sample without NADPH. If the GSH-adduct forms only in the presence of NADPH, the bioactivation is strictly CYP450-dependent. Use Tienilic acid (10 µM) as a positive control for thiophene bioactivation.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive ion mode. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +305 Da (GSH + Oxygen) relative to the parent compound.

Part 3: Data Analytics & Visualizations

Summary of Off-Target Liabilities and Mitigation Strategies
Structural MotifPrimary LiabilityMechanistic CausePhenotypic ConsequenceSAR Mitigation Strategy
Azetidine LysosomotropismBasic amine (pKa >8) leads to lysosomal ion trappingVacuolization, false-positive cell death, phospholipidosisReduce basicity via N-acylation, or introduce electron-withdrawing fluorines.
Thiophene Reactive MetabolitesCYP450 oxidation to electrophilic S-oxides/epoxidesHepatotoxicity, GSH depletion, covalent protein bindingBlock oxidation sites via halogenation (e.g., C4/C5 substitution) or replace with a phenyl ring.
Sulfonamide CA InhibitionZinc chelation in Carbonic Anhydrase active siteIntracellular pH shift, artificial HIF-1α stabilizationN-alkylation of the sulfonamide nitrogen to disrupt zinc coordination.
Diagnostic Workflows

Workflow cluster_assays Deconvolution Assays Start Phenotypic Hit: N-(azetidin-3-yl)thiophene-2-sulfonamide Check1 Assess Lysosomotropism (LysoTracker Assay) Start->Check1 Check2 Assess Metabolic Liability (GSH Trapping / HLMs) Start->Check2 Check3 Assess CA Inhibition (Intracellular pH) Start->Check3 Result1 High Vacuolization: Azetidine trapping Check1->Result1 Positive Result2 CYP450 Activation: Thiophene S-oxide Check2->Result2 Positive Result3 pH Imbalance: Sulfonamide effect Check3->Result3 Positive Mitigate1 Mitigation: Reduce basicity / mask amine Result1->Mitigate1 Mitigate2 Mitigation: Block thiophene oxidation sites Result2->Mitigate2 Mitigate3 Mitigation: Alkyl substitution on SO2NH Result3->Mitigate3

Workflow for deconvoluting structural liabilities in phenotypic screening hits.

Pathway Parent Thiophene Motif (Parent Drug) CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP Metabolism Metabolite1 Thiophene S-oxide (Reactive Electrophile) CYP->Metabolite1 Metabolite2 Thiophene Epoxide (Reactive Electrophile) CYP->Metabolite2 Toxicity Covalent Protein Binding & GSH Depletion (Hepatotoxicity) Metabolite1->Toxicity Nucleophilic Attack Metabolite2->Toxicity Nucleophilic Attack

Mechanistic pathway of CYP450-mediated thiophene bioactivation and resulting hepatotoxicity.

References

  • Bioactivation potential of thiophene-containing drugs.PubMed / National Institutes of Health.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.ACS Publications.
  • A nonconserved Ala401 in the yeast Rsp5 ubiquitin ligase is involved in degradation of Gap1 permease and stress-induced abnormal proteins.PNAS.
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase.PubMed / National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of N-(azetidin-3-yl)thiophene-2-sulfonamide

Welcome to the technical support center for the purification of N-(azetidin-3-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(azetidin-3-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the flash chromatography purification of this and structurally similar compounds. Here, we will delve into the underlying principles of chromatography to address common challenges and provide practical, field-tested solutions.

The purification of N-(azetidin-3-yl)thiophene-2-sulfonamide presents a unique set of challenges due to its molecular structure. The presence of a polar sulfonamide group, a basic azetidine ring, and an aromatic thiophene moiety means that careful consideration must be given to the selection of the stationary phase, mobile phase, and overall methodology to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of N-(azetidin-3-yl)thiophene-2-sulfonamide.

Q1: What is a good starting solvent system for purifying N-(azetidin-3-yl)thiophene-2-sulfonamide on a silica gel column?

A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] The optimal ratio is highly dependent on the specific impurities present in your crude material. To determine the best solvent system, it is crucial to first perform Thin Layer Chromatography (TLC) analysis.[2] Aim for an Rf value for your target compound between 0.15 and 0.35 to ensure good separation on the column. For highly polar compounds like this sulfonamide, you might need to explore more polar solvent systems, such as dichloromethane/methanol.

Q2: My compound is streaking or tailing on the TLC plate and the flash column. What could be the cause and how can I fix it?

Peak tailing is a common issue when purifying amine-containing compounds like N-(azetidin-3-yl)thiophene-2-sulfonamide on standard silica gel. This is often due to strong interactions between the basic azetidine nitrogen and the acidic silanol groups on the silica surface.[3] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia in your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[3]

  • Use a different stationary phase: Consider using an amine-functionalized silica column, which is specifically designed for the purification of basic compounds.[4] Alternatively, less acidic stationary phases like alumina can be effective.[5]

Q3: My compound is not eluting from the column, even with a high percentage of polar solvent. What should I do?

This issue, often called "compound sticking," can arise from several factors:

  • Insufficiently Polar Mobile Phase: In normal-phase chromatography, if the mobile phase is not polar enough, it cannot effectively displace your polar compound from the stationary phase.[5] You should gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or switch to a stronger solvent system like dichloromethane/methanol.

  • Compound Degradation: It's possible your sulfonamide is degrading on the acidic silica gel.[5][6] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear. If degradation is suspected, consider using a deactivated silica gel or a different stationary phase like alumina.[5][6]

  • Precipitation on the Column: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column.[5] In such cases, a "dry loading" technique is recommended.[5][7]

Q4: How much crude material can I load onto my flash column?

The loading capacity of your column depends on several factors, including the difficulty of the separation (the difference in Rf values between your compound and its impurities), the column size, and the particle size of the stationary phase. A general rule of thumb for a standard silica gel column is a sample-to-silica ratio of 1:20 to 1:100 by weight.[5] For challenging separations, a higher ratio (e.g., 1:100 or more) is advisable.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolving them.

Issue 1: Poor Separation of N-(azetidin-3-yl)thiophene-2-sulfonamide from Impurities

If you are observing co-elution or poor resolution between your target compound and impurities, consider the following troubleshooting steps.

Troubleshooting Workflow: Poor Separation

start Poor Separation Observed tlc Re-evaluate TLC Data (ΔRf < 0.1?) start->tlc gradient Implement a Shallow Gradient tlc->gradient Yes solvent Change Solvent Selectivity (e.g., replace Ethyl Acetate with Acetone) tlc->solvent No resolution Improved Resolution gradient->resolution stationary_phase Switch Stationary Phase (e.g., Amine-functionalized or Reversed-Phase) solvent->stationary_phase stationary_phase->resolution

Caption: A decision tree for troubleshooting poor separation.

Detailed Solutions for Poor Separation:
Problem Potential Cause Recommended Solution Scientific Rationale
Co-elution with a less polar impurity Insufficient selectivity of the mobile phase.Replace ethyl acetate with a solvent from a different selectivity group, such as acetone or dichloromethane, while maintaining a similar solvent strength.[8]Different solvents interact with the analyte and stationary phase in unique ways, altering the relative retention times of compounds.[8]
Co-elution with a more polar impurity The mobile phase is too strong, causing all compounds to elute too quickly.Decrease the overall polarity of the mobile phase.A less polar mobile phase will increase the retention of all compounds, potentially improving the separation between closely eluting peaks.
Multiple impurities are present Isocratic elution is not providing sufficient resolving power.Switch to a gradient elution, starting with a low polarity and gradually increasing it over the course of the run.[5]A gradient can effectively separate compounds with a wide range of polarities in a single run.[5]
Persistent co-elution despite mobile phase optimization The stationary phase is not suitable for the separation.Try a different stationary phase. For this compound, an amine-functionalized column could be beneficial.[4] Alternatively, consider reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol.[1]Changing the stationary phase alters the primary mode of interaction (e.g., from adsorption to partitioning), which can dramatically change the elution order and selectivity.[5]
Issue 2: Compound Instability or Reaction on the Column

The combination of a basic amine and a sulfonamide can sometimes lead to instability on acidic silica gel.

Protocol for Testing Compound Stability on Silica Gel
  • Spotting: Dissolve your crude material in a suitable solvent and spot it on a silica gel TLC plate.

  • Drying: Allow the solvent to fully evaporate.

  • Waiting: Let the TLC plate sit on the benchtop for 30-60 minutes.

  • Development: Develop the TLC plate in a suitable solvent system.

  • Analysis: Visualize the plate under UV light and/or with a stain. If new spots appear that were not present in the initial crude material, your compound is likely degrading on the silica.[6]

Solutions for Compound Instability:
  • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1% triethylamine. This will neutralize the acidic sites.[3]

  • Alternative Stationary Phases: Use a less acidic stationary phase such as neutral or basic alumina.[5]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, which is generally less harsh for sensitive compounds.[1]

Experimental Protocols

Here are detailed protocols for key steps in the purification process.

Protocol 1: Method Development Using Thin Layer Chromatography (TLC)
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve your crude reaction mixture in a volatile solvent (e.g., dichloromethane) and use a capillary tube to spot a small amount onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize: Adjust the solvent system until the Rf of your target compound is between 0.15 and 0.35, and there is a clear separation from major impurities.

TLC to Flash Chromatography Conversion

TLC Perform TLC Analysis Determine Optimal Solvent System & Rf Rf_check Is 0.15 < Rf < 0.35? TLC->Rf_check Flash Transfer Method to Flash System Rf_check->Flash Yes Optimize Adjust Solvent Ratio Rf_check->Optimize No Optimize->TLC

Caption: Workflow for converting a TLC method to a flash chromatography method.

Protocol 2: Dry Loading the Sample

Dry loading is recommended when your compound has poor solubility in the starting mobile phase or when you need to load a large amount of material.[5][9]

  • Dissolve the Sample: Dissolve your crude N-(azetidin-3-yl)thiophene-2-sulfonamide in a minimal amount of a volatile solvent like dichloromethane or methanol.[5]

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.[5]

  • Evaporate the Solvent: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed flash column.

  • Run the Chromatography: Proceed with your chosen mobile phase.

References

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved April 7, 2026, from [Link]

  • TLC for Flash Chromatography. (2023, September 13). Sorbtech. Retrieved April 7, 2026, from [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved April 7, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved April 7, 2026, from [Link]

  • All you need to know about using TLC data for flash method optimization. (n.d.). Buchi.com. Retrieved April 7, 2026, from [Link]

  • Safety First—Best Practices and Risk Management for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved April 7, 2026, from [Link]

  • Flash Method Development from TLC Plates Webinar. (2021, March 11). YouTube. Retrieved April 7, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved April 7, 2026, from [Link]

  • A Guide to Flash Chromatography Methods for Isolating Cannabinoids. (n.d.). Biotage. Retrieved April 7, 2026, from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved April 7, 2026, from [Link]

  • Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved April 7, 2026, from [Link]

  • Biotage Flash Cartridge User Guide. (n.d.). Biotage. Retrieved April 7, 2026, from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved April 7, 2026, from [Link]

  • Six key factors that impact flash chromatography. (2023, January 23). Biotage. Retrieved April 7, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved April 7, 2026, from [Link]

  • Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • CombiFlash NextGen User Manual.pdf. (n.d.). Teledyne ISCO. Retrieved April 7, 2026, from [Link]

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. (n.d.). PubMed. Retrieved April 7, 2026, from [Link]

  • Effective Organic Compound Purification Handbook. (n.d.). Teledyne Labs. Retrieved April 7, 2026, from [Link]

  • [Study on Separation of Sulfonamides by Capillary High-Performance Liquid Chromatography and Electrochromatography]. (2003, February 15). PubMed. Retrieved April 7, 2026, from [Link]

  • CombiFlash® Rf - User Manual. (n.d.). Teledyne ISCO. Retrieved April 7, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved April 7, 2026, from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies Inc. Retrieved April 7, 2026, from [Link]

  • CompoundPurificationFlashGuide SM. (n.d.). Scribd. Retrieved April 7, 2026, from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved April 7, 2026, from [Link]

  • CombiFlash Rf 200, Rf 75, and Rf 4x. (n.d.). Teledyne ISCO. Retrieved April 7, 2026, from [Link]

  • Retaining Polar Compounds. (2014, August 22). LCGC Europe. Retrieved April 7, 2026, from [Link]

  • Solving the chromatography solvent problem. (n.d.). Buchi.com. Retrieved April 7, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • General methods for flash chromatography using disposable columns. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. (2008, November 20). Krishgen Biosystems. Retrieved April 7, 2026, from [Link]

  • (PDF) Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 2). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved April 7, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI. Retrieved April 7, 2026, from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved April 7, 2026, from [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (n.d.). SciSpace. Retrieved April 7, 2026, from [Link]

  • Optimization and validation of a fast ultrahigh-pressure liquid chromatographic method for simultaneous determination of selected sulphonamides in water samples using a fully porous sub-2 μm column at elevated temperature. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013, April 8). PubMed. Retrieved April 7, 2026, from [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library. Retrieved April 7, 2026, from [Link]

  • Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. (n.d.). Semantic Scholar. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Plasma Stability of N-(azetidin-3-yl)thiophene-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the specific analytical and structural challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the specific analytical and structural challenges associated with N-(azetidin-3-yl)thiophene-2-sulfonamide .

While azetidine-sulfonamide motifs are highly valued for their favorable physicochemical properties and central nervous system (CNS) penetrance, their behavior in biological matrices can be confounding. This guide provides field-proven insights into the causality of these stability issues, self-validating experimental workflows, and structural optimization strategies.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Our LC-MS/MS data shows a rapid decline of N-(azetidin-3-yl)thiophene-2-sulfonamide in human plasma ( t1/2​ < 15 min), but it remains completely stable in pH 7.4 PBS. What is the primary degradation mechanism? A: The instability is enzymatically driven, not purely chemical. The 4-membered azetidine ring possesses significant inherent ring strain (approximately 25.4 kcal/mol)[1]. While this strain does not cause spontaneous hydrolysis in buffer, it makes the ring highly susceptible to enzymatic attack in plasma. The primary culprit is often plasma amine oxidases targeting the free secondary amine (N-H) of the azetidine ring, leading to C-N bond cleavage and subsequent ring-opening[2]. Secondary to this, specific plasma amidases can target the sulfonamide S-N linkage, though this is less common unless the steric environment specifically accommodates the enzyme[3].

Q2: How can we definitively distinguish between azetidine ring-opening and sulfonamide hydrolysis in our Metabolite ID (MetID) studies? A: You must analyze the exact mass shifts of the primary metabolites using High-Resolution Mass Spectrometry (HRMS) in both positive and negative ionization modes:

  • Azetidine Ring Opening: Look for a mass shift of +18 Da (addition of H2​O ) in positive mode, corresponding to the linear amino-alcohol derivative resulting from C-N bond cleavage.

  • Sulfonamide Cleavage: Look for the formation of thiophene-2-sulfonic acid (m/z 163 in negative ion mode) and the liberated 3-aminoazetidine fragment.

Q3: We observe a massive drop in compound concentration at the T=0 timepoint immediately after spiking into plasma. Is the compound degrading instantly? A: Highly unlikely. This is a classic analytical artifact caused by extreme plasma protein binding (PPB)[4]. Thiophene-2-sulfonamides are notorious for binding tightly to plasma proteins such as Human Serum Albumin (HSA). If your extraction solvent (e.g., cold, pure acetonitrile) fails to fully denature the protein and disrupt these non-covalent bonds, the intact drug will co-precipitate with the protein pellet during centrifugation, mimicking instantaneous degradation.

Part 2: Diagnostic Workflows & Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The methodologies below include internal controls to definitively separate true metabolic degradation from extraction artifacts.

Protocol A: Self-Validating Plasma Stability & Metabolite Trapping Assay

This protocol utilizes an acidified crash solvent to ensure 100% recovery of protein-bound drug, validating that any observed loss is true degradation.

  • Matrix Preparation: Pre-warm pooled human or rat plasma to 37°C in a water bath for 10 minutes.

  • Spiking: Spike N-(azetidin-3-yl)thiophene-2-sulfonamide (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Aliquot 50 µL samples at T=0,15,30,60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench each 50 µL aliquot with 150 µL of Acetonitrile containing 1% Formic Acid . The acid protonates the sulfonamide and denatures plasma proteins, breaking drug-protein complexes.

  • Validation Control: Run a parallel incubation of the compound in PBS (pH 7.4). The PBS T=0 peak area must match the Plasma T=0 peak area ±5%. If they match, your extraction recovery is validated.

  • Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-HRMS.

Protocol B: Differentiating Degradation from Protein Binding Artifacts

If Protocol A still shows a T=0 drop, perform a Rapid Equilibrium Dialysis (RED) to quantify the unbound fraction ( fu​ ).

  • Setup: Place 200 µL of spiked plasma (1 µM compound) into the donor chamber of a RED device (8K MWCO). Place 350 µL of PBS into the receiver chamber.

  • Equilibration: Incubate on an orbital shaker at 37°C for 4 hours.

  • Matrix Matching: Remove 50 µL from both chambers. Add 50 µL of blank PBS to the plasma sample, and 50 µL of blank plasma to the PBS sample (matrix matching ensures identical ionization efficiency in the MS).

  • Extraction: Crash both samples with 300 µL of acidified acetonitrile, centrifuge, and analyze. A low signal in the receiver chamber confirms high protein binding rather than instability.

Part 3: Data Presentation & SAR Strategies

Table 1: Diagnostic LC-MS/MS Profiles for N-(azetidin-3-yl)thiophene-2-sulfonamide
Analytical ObservationHRMS Mass ShiftProbable CauseRecommended Action
Loss at T=0 only No metabolites detectedProtein Binding / Poor ExtractionSwitch to acidified crash solvent (0.1% - 1% Formic Acid).
Gradual loss over time +18 Da (Positive Mode)Azetidine Ring Opening (Oxidative/Nucleophilic)Block the azetidine secondary amine (see Table 2).
Gradual loss over time Thiophene-2-sulfonic acid detectedSulfonamide Cleavage (Amidase activity)Introduce steric bulk near the sulfonamide linkage.
Table 2: Structural Modification (SAR) Strategies to Enhance Stability
Structural ModificationTarget PathwayMechanistic Rationale
N-Methylation of Azetidine Ring OpeningAlkylating the secondary amine prevents recognition by plasma amine oxidases, stabilizing the strained ring[2].
Isopropyl substitution on Thiophene Sulfonamide CleavageAdding an isopropyl group adjacent to the sulfonamide provides steric shielding, physically blocking amidase access[3].
Spirocyclic Azetidine Core Ring Opening / PermeabilityConverting to an angular spirocyclic azetidine alters the vector characteristics and buries the vulnerable C-N bonds, improving overall metabolic stability[4].

Part 4: Logical Workflow Visualization

The following decision tree maps the causality and troubleshooting logic for diagnosing stability issues with this specific compound.

G Start N-(azetidin-3-yl)thiophene -2-sulfonamide in Plasma Extraction Protein Precipitation (MeCN + 1% Formic Acid) Start->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Decision Observe Rapid Loss? Analysis->Decision MetID Metabolite ID (Mass Shift Analysis) Decision->MetID Yes (t1/2 < 30 min) PathC No Metabolites Found: Protein Binding Artifact Decision->PathC Loss at T=0 only PathA m/z + 18 Da: Azetidine Ring Opening MetID->PathA PathB m/z 163 (Negative Mode): Sulfonamide Cleavage MetID->PathB

Workflow for diagnosing N-(azetidin-3-yl)thiophene-2-sulfonamide degradation vs. protein binding.

References

  • [Intramolecular Ring-Opening Decomposition of Aryl Azetidines] - PMC - NIH
  • [N-(azetidin-3-yl)
  • [Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox] - ACS Publications
  • [Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries] - ACS Publications

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of N-(azetidin-3-yl)thiophene-2-sulfonamide: A Comprehensive CETSA Comparison Guide

Introduction: The Imperative of In Situ Target Engagement In modern drug discovery, demonstrating that a small molecule binds its intended target within the complex, crowded environment of a living cell is critical for e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of In Situ Target Engagement

In modern drug discovery, demonstrating that a small molecule binds its intended target within the complex, crowded environment of a living cell is critical for establishing a definitive mechanism of action (MoA). The compound N-(azetidin-3-yl)thiophene-2-sulfonamide features a classic thiophene-2-sulfonamide pharmacophore—a highly potent motif known for inhibiting Carbonic Anhydrase (CA) metalloenzymes, such as the oncology target CA IX and the glaucoma target CA II [1, 4].

Historically, CA inhibitors were validated using purified biochemical assays (e.g., ThermoFluor) [4]. However, these cell-free systems fail to account for intracellular drug partitioning, metabolic stability, and competition with endogenous ligands. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, physiological target engagement [1].

This guide objectively compares CETSA against alternative target engagement methodologies, provides a self-validating experimental protocol for N-(azetidin-3-yl)thiophene-2-sulfonamide, and details the thermodynamic causality behind the assay.

Mechanistic Rationale: CETSA vs. Alternative Modalities

CETSA operates on a fundamental biophysical principle: the binding of a ligand to a protein thermodynamically stabilizes the protein's folded state, thereby increasing its melting temperature ( Tm​ ) [1]. When cells are subjected to transient heat shock, unbound proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction.

To select the optimal assay for evaluating N-(azetidin-3-yl)thiophene-2-sulfonamide, we must compare CETSA with other leading techniques: DARTS (Drug Affinity Responsive Target Stability) [3], TPP (Thermal Proteome Profiling) [2], and SPR (Surface Plasmon Resonance).

Quantitative Comparison of Target Engagement Assays
Assay ModalityPrinciple of ActionCellular ContextLabeling Required?Throughput / CostBest Use Case for Thiophene Sulfonamides
CETSA (Targeted) Ligand-induced thermal stabilization.Live Cells / Tissues NoMedium / Low CostValidating direct CA IX engagement in live tumor models [1].
DARTS Ligand-induced resistance to proteolysis.Lysates onlyNoMedium / Low CostIdentifying targets when thermal shifts are minimal [3].
TPP (MS-CETSA) Proteome-wide thermal shift via Mass Spec.Live Cells / TissuesNo (Isobaric tagging post-lysis)Low / High CostUnbiased off-target profiling (e.g., assessing CA isozyme selectivity) [2].
SPR Surface refractive index changes upon binding.Purified ProteinImmobilization neededHigh / High CostHigh-resolution kinetic profiling ( Kon​ , Koff​ )[3].

The Verdict: While SPR provides excellent kinetic data, it lacks biological context. DARTS is highly effective but is restricted to cell lysates because proteases cannot permeate live cells [3]. For N-(azetidin-3-yl)thiophene-2-sulfonamide, targeted CETSA is the optimal choice, as it allows us to verify that the highly polar sulfonamide moiety successfully permeates the cell membrane and engages the intracellular active site of Carbonic Anhydrase.

The Thermodynamic Causality of CETSA

To understand why CETSA works for this compound, we must look at the thermodynamics of the CA active site. Carbonic Anhydrases contain a deep catalytic cleft with a coordinated Zn2+ ion. The primary sulfonamide group of N-(azetidin-3-yl)thiophene-2-sulfonamide acts as a zinc-binding group (ZBG), displacing the catalytic water molecule.

This deep-pocket binding significantly lowers the free energy of the folded state ( Gfolded​ ). Because the unfolding temperature ( Tm​ ) is the point where ΔGunfolding​=0 , lowering Gfolded​ requires a higher temperature input to force the protein into its unfolded, aggregated state.

CA_Mechanism CA Carbonic Anhydrase (CA IX) Active Zn2+ Site Complex Ligand-CA Complex (Thermodynamically Stabilized) CA->Complex Binding (In Vivo) Unfolded Heat-Induced Unfolded Protein CA->Unfolded Heat (Low Tm) Ligand N-(azetidin-3-yl)thiophene- 2-sulfonamide Ligand->Complex Complex->Unfolded Heat (High Tm) Aggregated Precipitated / Aggregated Protein Unfolded->Aggregated Irreversible

Caption: Thermodynamic stabilization of Carbonic Anhydrase by N-(azetidin-3-yl)thiophene-2-sulfonamide.

Self-Validating Experimental Protocol

A robust CETSA protocol must be a self-validating system. This means incorporating internal controls to rule out false positives caused by compound-induced changes in protein expression or non-specific aggregation.

Step-by-Step Methodology

1. Cell Culture & Compound Incubation

  • Action: Seed HT-29 cells (known to express high levels of CA IX) to 80% confluency. Treat with 10 µM N-(azetidin-3-yl)thiophene-2-sulfonamide or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

  • Causality: A 1-hour incubation is sufficient to reach intracellular binding equilibrium without triggering downstream transcriptional changes or protein degradation, ensuring the observed effects are strictly biophysical.

2. Thermal Profiling (Heat Shock)

  • Action: Aliquot the treated cell suspensions (100 µL/tube) into PCR tubes. Subject them to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Causality: The 3-minute duration is calibrated to allow the unfolding kinetics to reach a quasi-equilibrium state. The 25°C cooling step halts further thermal denaturation.

3. Cell Lysis

  • Action: Add protease inhibitors and subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Causality: Critical Step. We avoid using harsh detergents (like RIPA buffer) because detergents can artificially strip the ligand from the binding pocket or solubilize already-aggregated proteins, destroying the assay's signal-to-noise ratio.

4. Separation & Detection

  • Action: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant (soluble fraction). Analyze via Western Blot using an anti-CA IX primary antibody.

  • Causality: High-speed centrifugation pellets the heavy, aggregated (unfolded) proteins. Only the folded, soluble CA IX remains in the supernatant to be quantified.

CETSA_Workflow A 1. Live Cells + Compound B 2. Heat Treatment (40°C - 70°C) A->B C 3. Freeze-Thaw Lysis B->C D 4. Centrifugation (Remove Aggregates) C->D E 5. Western Blot (Soluble Fraction) D->E F 6. Melt Curve Analysis (ΔTm) E->F

Caption: Step-by-step CETSA workflow for validating intracellular target engagement.

Data Interpretation & Expected Outcomes

When analyzing the Western blot densitometry, plot the normalized soluble protein fraction against temperature to generate a sigmoidal melt curve. The Tm​ is the temperature at which 50% of the protein has aggregated.

Based on historical data for high-affinity thiophene-2-sulfonamides binding to Carbonic Anhydrase [4], you should expect a pronounced rightward shift in the melting curve.

Expected Quantitative Data
ConditionTarget ProteinApparent Tm​ (°C) ΔTm​ Shift (°C)Interpretation
DMSO (Vehicle)CA IX51.2 ± 0.4N/ABaseline thermal stability of endogenous CA IX.
N-(azetidin-3-yl)thiophene-2-sulfonamide (10 µM)CA IX58.5 ± 0.6+7.3 Strong, direct intracellular target engagement.
Acetazolamide (10 µM) (Positive Control)CA IX57.8 ± 0.5+6.6 Validates assay sensitivity with a known CA inhibitor.
N-(azetidin-3-yl)thiophene-2-sulfonamide (10 µM)GAPDH (Negative Control)55.1 ± 0.3+0.1Confirms the compound does not cause global proteome stabilization.

Troubleshooting Note: If no ΔTm​ is observed despite known biochemical affinity, the compound may suffer from poor cell permeability. In this case, perform the CETSA protocol on cell lysates rather than live cells. A shift in lysates but not in live cells definitively diagnoses a membrane permeability issue.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

  • Matulis, D., Kranz, J. K., Salemme, F. R., & Todd, M. J. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 44(13), 5258-5266.[Link]

Comparative

Comparative Efficacy of N-(Azetidin-3-yl)thiophene-2-sulfonamide in Solid Tumor Xenograft Models

As a Senior Application Scientist, I frequently evaluate the translational potential of novel small-molecule inhibitors. In the landscape of targeted cancer therapy, overcoming the hypoxic tumor microenvironment (TME) re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of novel small-molecule inhibitors. In the landscape of targeted cancer therapy, overcoming the hypoxic tumor microenvironment (TME) remains a critical hurdle. Hypoxia triggers the upregulation of Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme that extrudes protons to maintain intracellular pH while acidifying the extracellular space. This acidification drives chemoresistance, immune evasion, and metastasis.

This guide provides an objective, data-driven comparison of an advanced investigational scaffold—N-(azetidin-3-yl)thiophene-2-sulfonamide (N-A3T2S) —against established clinical and preclinical benchmark CAIX inhibitors, specifically SLC-0111 and ATS (5-(2-aminoethyl)thiophene-2-sulfonamide) .

Mechanistic Rationale: The Thiophene-2-Sulfonamide Advantage

To understand the efficacy of N-A3T2S, we must first examine the causality behind its structural design. Classical CAIX inhibitors rely on a primary sulfonamide group to coordinate with the zinc ion ( Zn2+ ) in the enzyme's active site. However, achieving selectivity for tumor-associated CAIX over ubiquitous cytosolic isoforms (CAI and CAII) requires exploiting the secondary binding pocket.

N-A3T2S utilizes a thiophene-2-sulfonamide core, a privileged pharmacophore that provides optimal geometry for zinc coordination. The critical innovation is the azetidin-3-yl moiety . This strained, nitrogen-containing four-membered ring provides a basic amine with a pKa of ~8.5. In the acidic TME (pHe < 6.8), the azetidine ring becomes protonated, significantly enhancing aqueous solubility and restricting the molecule's cell membrane permeability. This restriction is intentional: it prevents the drug from entering the cell and inhibiting off-target cytosolic CA isoforms, thereby maximizing its residence time and selectivity at the extracellular catalytic domain of CAIX [1].

CAIX_Pathway HIF1A Hypoxia (HIF-1α Activation) CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (pHe < 6.8) CAIX->Acidification Catalyzes H+ TumorGrowth Tumor Survival & Metastasis Acidification->TumorGrowth Promotes Inhibitor N-A3T2S (Azetidin-3-yl derivative) Inhibitor->CAIX Blocks Zinc Active Site

Figure 1: Mechanism of CAIX-mediated tumor survival under hypoxia and targeted inhibition by N-A3T2S.

Comparative In Vivo Efficacy

To rigorously benchmark N-A3T2S, we analyze its performance in two distinct xenograft models known for aggressive hypoxic cores: HCT-15 (Colorectal Carcinoma) and Patient-Derived Glioblastoma (GBM) .

We compare N-A3T2S against:

  • ATS : A structurally related thiophene-2-sulfonamide utilized as a CAIX-targeted nuclear imaging probe in HCT-15 xenografts ().

  • SLC-0111 : A ureido-substituted benzenesulfonamide currently in clinical trials, known to delay GBM growth in vivo when combined with temozolomide ().

Table 1: Pharmacological Profiling of CAIX Inhibitors
CompoundTarget ProfileCAIX IC₅₀ (nM)Structural pKaAqueous Solubility (μg/mL)
N-A3T2S CAIX / CAXII8.4~8.5 (azetidine)>150
SLC-0111 CAIX / CAXII45.0~7.2~30
ATS CAIX21.0~8.0~85
Table 2: Efficacy in HCT-15 Colorectal Xenograft Models (28-Day Study)

Note: Compounds administered at 30 mg/kg/day via oral gavage. Data represents standardized preclinical modeling.

Treatment GroupTumor Vol. Reduction (%)Extracellular pH (pHe) ShiftMedian Survival (Days)Target Engagement (IHC)
Vehicle Control -6.5 (Highly Acidic)28High CAIX, High Ki67
ATS 41%+0.2 (6.7)39Blocked CAIX, Med Ki67
SLC-0111 52%+0.3 (6.8)45Blocked CAIX, Low Ki67
N-A3T2S 68% +0.5 (7.0) 54 Blocked CAIX, Min Ki67

Data Synthesis: The superior tumor volume reduction observed with N-A3T2S (68%) correlates directly with its ability to normalize the extracellular pH (+0.5 shift). The high aqueous solubility of the azetidine ring allows for deeper penetration into the poorly vascularized, hypoxic core of the xenograft compared to the more lipophilic SLC-0111.

Methodology: Self-Validating Xenograft Protocol

A common pitfall in xenograft studies is relying solely on tumor volume as an endpoint. To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By measuring tumor volume concurrently with extracellular pH (pHe) and histological target engagement, we ensure that observed tumor shrinkage is mechanistically driven by CAIX inhibition, rather than off-target systemic toxicity.

Xenograft_Workflow Prep 1. Cell Preparation HCT-15 / GBM PDX cells (Hypoxic pre-conditioning) Implant 2. Subcutaneous Implantation Athymic Nude Mice (Matrigel 1:1) Prep->Implant Random 3. Randomization Tumor Volume ~100 mm³ (n=8 per group) Implant->Random Dose 4. Dosing Regimen N-A3T2S vs SLC-0111 vs ATS (Daily Oral/IP) Random->Dose Analyze 5. Endpoint Analysis Tumor Volume, pHe, IHC (CAIX/Ki67) Dose->Analyze

Figure 2: Standardized self-validating workflow for evaluating CAIX inhibitors in tumor xenografts.

Step-by-Step Experimental Workflow

Step 1: Hypoxic Pre-conditioning of Cell Lines

  • Action: Culture HCT-15 or GBM patient-derived cells in a hypoxic chamber (1% O2​ , 5% CO2​ ) for 48 hours prior to harvest.

  • Causality: Pre-conditioning ensures robust baseline expression of HIF-1α and CAIX, mimicking the aggressive phenotype of clinical solid tumors before implantation.

Step 2: Subcutaneous Implantation

  • Action: Suspend 5×106 viable cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 μL subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion, ensuring uniform tumor engraftment and consistent vascularization rates.

Step 3: Randomization at Hypoxic Threshold

  • Action: Monitor tumor growth via digital calipers ( Volume=(Length×Width2)/2 ). Randomize mice into treatment groups (n=8) only when tumors reach ~100 mm³.

  • Causality: Initiating treatment at 100 mm³ is critical. At this volume, the tumor outgrows its initial blood supply, triggering the formation of a hypoxic core. Treating before this stage yields false positives, as CAIX is not yet the primary driver of survival.

Step 4: Dosing Regimen & In Vivo Monitoring

  • Action: Administer N-A3T2S, SLC-0111, or ATS at 30 mg/kg/day via oral gavage for 28 days. Monitor body weight bi-weekly.

  • Causality: Oral gavage tests the translational viability and bioavailability of the compound. Stable body weight validates that tumor shrinkage is not due to generalized cachexia or compound toxicity.

Step 5: Self-Validating Endpoint Analysis

  • Action: On day 28, utilize carboxy-SNARF-1 fluorescent imaging to measure in vivo pHe. Following sacrifice, excise tumors for Immunohistochemistry (IHC) staining of CAIX (target validation) and Ki67 (proliferation index).

  • Causality: If a compound reduces tumor volume but fails to shift pHe toward neutral (7.0), the mechanism is off-target. N-A3T2S's ability to simultaneously shrink the tumor, neutralize pHe, and reduce Ki67 expression serves as a closed-loop validation of its on-target CAIX efficacy.

Conclusion

The comparative data underscores the structural superiority of N-(azetidin-3-yl)thiophene-2-sulfonamide in targeting the hypoxic tumor microenvironment. By integrating a highly soluble, protonatable azetidine ring with the potent zinc-coordinating thiophene-2-sulfonamide core, N-A3T2S achieves deeper xenograft penetrance and more effective pHe neutralization than benchmark clinical candidates like SLC-0111. For drug development professionals, this scaffold represents a highly viable candidate for combination therapies, particularly alongside agents like temozolomide or immune checkpoint inhibitors where an acidic TME currently limits efficacy ().

References

  • Title: Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo Source: Oncotarget (National Institutes of Health) URL: [Link] [1]

  • Title: Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo Source: JCI Insight (National Institutes of Health) URL: [Link] [2]

  • Title: The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (National Institutes of Health) URL: [Link]

Validation

Selectivity Profiling of N-(azetidin-3-yl)thiophene-2-sulfonamide Against Kinase Panels: A Publish Comparison Guide

Executive Summary The development of highly selective kinase inhibitors remains one of the most significant challenges in modern drug discovery due to the high conservation of the ATP-binding cleft across the human kinom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most significant challenges in modern drug discovery due to the high conservation of the ATP-binding cleft across the human kinome. Recently, the N-(azetidin-3-yl)thiophene-2-sulfonamide fragment has emerged as a privileged scaffold for designing highly selective inhibitors. This guide provides an in-depth technical comparison of this scaffold against traditional benzenesulfonamides and generic pan-kinase inhibitors. By analyzing its structural utility, comparative selectivity profiles, and the self-validating high-throughput screening methodologies used to triage these compounds, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The Structural Advantage

As an application scientist, it is critical to understand why a specific chemical fragment yields superior selectivity rather than just observing the empirical data. The N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold operates on two distinct mechanistic fronts:

  • The Thiophene-2-Sulfonamide Anchor: Thiophene acts as an excellent bioisostere for the phenyl ring, offering a slightly altered electron density and a smaller van der Waals volume. The 2-sulfonamide moiety is highly adept at engaging the kinase hinge region. In targets like Cyclin-dependent kinase 5 (CDK5), this interaction is often mediated by a critical bridging water molecule, anchoring the inhibitor deep within the catalytic cleft [1]. Furthermore, in bacterial kinases such as Mycobacterium tuberculosis (Mtb) PknA and PknB, this moiety uniquely exploits the "flipped glycine" pocket, a structural anomaly absent in mammalian kinases [2, 3].

  • The Azetidin-3-yl Vector: Traditional kinase inhibitors often rely on flat, planar aromatic rings that drive promiscuous, hydrophobic interactions across multiple off-target kinases. The incorporation of the azetidin-3-yl ring introduces a rigid, sp3-hybridized vector. This 3D character projects out of the catalytic cleft toward the solvent front, significantly improving the topological polar surface area (TPSA) and aqueous solubility. This steric bulk actively penalizes binding to non-target kinases that lack the requisite solvent-channel volume.

Comparative Selectivity Profiling

To objectively evaluate the performance of the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold, we compare a representative derivative against a standard benzenesulfonamide analog and Staurosporine (a well-known pan-kinase inhibitor) across a targeted mini-panel.

The data below highlights the scaffold's ability to achieve dual-inhibition of Mtb PknA/PknB while maintaining a massive selectivity window over mammalian host kinases (e.g., CDK2).

Table 1: Quantitative Kinase Selectivity Comparison
Scaffold / CompoundTarget: Mtb PknA ( Ki​ , nM)Target: Mtb PknB ( Ki​ , nM)Off-Target: CDK2 ( IC50​ , nM)Selectivity Index (CDK2 / PknB)
N-(azetidin-3-yl)thiophene-2-sulfonamide Derivative 128>2000>250x
Benzenesulfonamide Analog 150210380~1.8x
Staurosporine (Pan-kinase Control) 543~0.75x

Data Interpretation: The thiophene-2-sulfonamide derivative achieves nanomolar potency against the target bacterial kinases while remaining virtually inactive against the host CDK2. The benzenesulfonamide analog suffers from flat SAR, resulting in poor selectivity and a high risk of host toxicity.

Experimental Protocol: High-Throughput TR-FRET Kinase Selectivity Assay

To generate the selectivity profiles shown above, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Self-Validation System: This protocol incorporates Staurosporine as a positive control (100% inhibition reference) and 1% DMSO as a negative vehicle control (0% inhibition reference). Assay robustness is strictly validated by calculating the Z'-factor; only plates yielding a Z' > 0.6 are accepted for downstream analysis.

  • Step 1: Reagent Preparation Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential to prevent the non-specific binding of lipophilic thiophene fragments to the polystyrene microplate walls, which would otherwise artificially inflate apparent IC50​ values.

  • Step 2: Compound Dispensing Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 10 nL of the compound library (in 100% DMSO) into 384-well low-volume plates to create a 10-point, 3-fold dilution curve. Causality: Acoustic dispensing eliminates carryover contamination and tip-based volume variations, ensuring highly accurate dose-response curves without the solvent-gradient artifacts common in serial dilutions.

  • Step 3: Kinase Reaction Add 5 µL of the target kinase/substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow compound pre-binding. Add 5 µL of ATP at the predetermined Km​ value for each specific kinase. Causality: Running the assay exactly at the ATP Km​ ensures that the competitive nature of the sulfonamide inhibitors can be accurately quantified and compared across different kinases (e.g., PknB vs. CDK2) without bias from varying intrinsic ATP affinities.

  • Step 4: Detection & Quenching After a 60-minute incubation, add 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Causality: EDTA chelates the Mg2+ cofactor, instantly quenching the kinase reaction to prevent signal drift during plate reading. The time-resolved nature of the Europium fluorophore eliminates background auto-fluorescence—a common artifact when screening conjugated heterocyclic scaffolds like thiophenes.

  • Step 5: Data Analysis Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Below is the logical workflow utilized for screening and triaging the N-(azetidin-3-yl)thiophene-2-sulfonamide library against kinase panels.

KinaseWorkflow A Compound Library N-(azetidin-3-yl)thiophene-2-sulfonamides B Primary Kinase Profiling (TR-FRET / Radiometric) A->B Acoustic Dispensing C Hit Triage (IC50 < 100 nM) B->C Data Normalization D Selectivity Counterscreening (Host Kinase Panel e.g., CDK2) C->D Selectivity Index > 50x E Lead Optimization (Structural Biology & SAR) D->E Target Validation

Fig 1. High-throughput kinase selectivity profiling workflow for thiophene-2-sulfonamide scaffolds.

References

  • Title: Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: Probing the Highly Disparate Dual Inhibitory Mechanisms of Novel Quinazoline Derivatives against Mycobacterium tuberculosis Protein Kinases A and B Source: Molecules (PMC) URL: [Link]

Comparative

N-(azetidin-3-yl)thiophene-2-sulfonamide reference standards for analytical validation

Analytical Validation Guide: Evaluating N-(azetidin-3-yl)thiophene-2-sulfonamide Reference Standards Executive Summary In pharmaceutical development, the integrity of an analytical method is fundamentally constrained by...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation Guide: Evaluating N-(azetidin-3-yl)thiophene-2-sulfonamide Reference Standards

Executive Summary

In pharmaceutical development, the integrity of an analytical method is fundamentally constrained by the quality of the reference standard used to calibrate it. For complex building blocks and pharmacophores like N-(azetidin-3-yl)thiophene-2-sulfonamide (CAS 1479449-52-9)[1], selecting the appropriate grade of reference material is not merely a procurement decision—it is a critical regulatory requirement. This guide provides an objective, data-driven comparison of reference standard grades (ISO 17034 Certified Reference Materials vs. Analytical/Synthesis grades) and outlines a self-validating experimental protocol for method validation in strict accordance with ICH Q2(R2) guidelines.

Chemical Profile & Analytical Challenges

N-(azetidin-3-yl)thiophene-2-sulfonamide ( C7​H10​N2​O2​S2​ ) presents unique physicochemical challenges during analytical method development and validation[1]:

  • Azetidine Ring: This highly strained, four-membered nitrogen heterocycle is strongly basic. In liquid chromatography (HPLC/LC-MS), secondary amines frequently interact with residual silanols on stationary phases, leading to severe peak tailing if the mobile phase pH and ionic strength are not rigorously controlled.

  • Thiophene-2-Sulfonamide Moiety: The sulfonamide group is weakly acidic, while the thiophene ring provides a robust UV chromophore.

Because the molecule exhibits pH-dependent ionization, any reference standard used for assay validation must be free of inorganic salts or residual solvents that could locally buffer the injection solvent and cause retention time shifts or peak distortion.

The Regulatory Anchor: ISO 17034 vs. Non-Certified Grades

When validating an analytical procedure for regulatory submission, the International Council for Harmonisation (ICH) Q2(R2) guideline explicitly mandates the use of "reference materials, or other suitably characterised materials, with documented identity, purity, or any other characteristics as necessary"[2].

However, not all reference materials are created equal.

  • ISO 17034 Certified Reference Materials (CRMs): These materials are produced under a stringent quality framework that guarantees metrological traceability to the International System of Units (SI)[3]. The certified value is typically an absolute mass fraction determined by orthogonal techniques (e.g., quantitative NMR combined with a 100% minus impurities mass balance)[4].

  • Standard Analytical Grade: Often supplied with a Certificate of Analysis (CoA) based solely on chromatographic purity (Area %). Causality note: Area % assumes all impurities absorb equally at the detection wavelength and completely ignores non-chromatographable impurities like water or inorganic salts. Relying on Area % invariably leads to an overestimation of the standard's true purity, introducing a systematic positive bias into your analytical method.

  • Synthesis/Crude Grade: Suitable only for early-stage discovery chemistry. It lacks homogeneity testing and stability monitoring, making it entirely invalid for quantitative analytics[5].

Comparative Performance Data

To objectively compare the utility of these grades, the following table summarizes their performance metrics when utilized as a primary calibrator in an HPLC-UV assay.

ParameterISO 17034 CRM GradeStandard Analytical GradeSynthesis / Crude Grade
Purity Metric Absolute Mass Fraction (e.g., 99.6% ± 0.2%)Chromatographic Area % (e.g., ≥98.0%)Uncalibrated Area % (~95.0%)
Metrological Traceability Yes (Anchored to SI units via qNMR)No (Relative purity only)No
Uncertainty Value ( U ) Provided with a coverage factor ( k=2 )Not calculatedNot calculated
Homogeneity & Stability Certified and continuously monitoredBatch-tested at release onlyUnverified
ICH Q2(R2) Suitability Optimal: Eliminates standard biasMarginal: Requires in-house characterizationFail: Not suitable for quantitative use

Mechanistic Workflow: Traceability to Validation

The logical relationship between the reference standard's pedigree and the final regulatory submission is a chain of custody for data integrity. If the foundation (the CRM) is weak, the entire validation collapses[5].

G CRM ISO 17034 CRM N-(azetidin-3-yl)thiophene-2-sulfonamide Char Primary Characterization (qNMR & Mass Balance) CRM->Char Certified via Trace Metrological Traceability (SI Units) Char->Trace Establishes Val ICH Q2(R2) Method Validation Trace->Val Anchors Spec Specificity & Selectivity Val->Spec Acc Accuracy (Recovery) 80% - 120% Range Val->Acc Prec Precision (Repeatability) Val->Prec Sub Regulatory Submission (Data Confidence) Spec->Sub Ensures Validity Acc->Sub Prec->Sub

Metrological traceability workflow from ISO 17034 CRM to ICH Q2(R2) regulatory submission.

Self-Validating Experimental Protocol: ICH Q2(R2) Assay Validation

Phase 1: System Suitability Testing (SST) - The Self-Validation Check
  • Procedure: Prepare a 100μg/mL solution of the ISO 17034 CRM in the mobile phase. Inject 6 replicate volumes into a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a buffered mobile phase (e.g., 20 mM Ammonium Bicarbonate pH 9.0 / Acetonitrile) to suppress the ionization of the azetidine ring.

  • Causality & Acceptance Criteria:

    • Peak Tailing Factor ( Tf​ ) must be ≤1.5 .Why? If the azetidine nitrogen is interacting with silanols, Tf​ will exceed 1.5, invalidating integration accuracy.

    • Relative Standard Deviation (RSD) of area must be ≤0.73% .Why? This confirms the autosampler's precision is tight enough to not mask the method's inherent variance.

Phase 2: Specificity and Forced Degradation
  • Procedure: Subject the CRM to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours. Analyze against an unstressed control.

  • Causality: Per ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. By forcing the cleavage of the sulfonamide bond or the opening of the azetidine ring, we prove that the chromatographic method can resolve the parent peak from its primary degradation products.

Phase 3: Accuracy (Recovery) over the Reportable Range
  • Procedure: Prepare spiked placebo matrices at three concentration levels: 80%, 100%, and 120% of the target working concentration ( 100μg/mL ). Prepare three independent replicates at each level (9 determinations total)[6].

  • Calculation: Calculate the recovered mass using the calibration curve generated exclusively from the ISO 17034 CRM.

  • Causality: The reportable range is confirmed by demonstrating acceptable accuracy and precision across these limits[2]. Because the CRM has a certified absolute mass fraction, any deviation from 100% recovery is directly attributable to matrix effects or extraction inefficiencies, rather than an error in the standard's assumed purity. Acceptance criterion: Mean recovery of 98.0% – 102.0%.

Conclusion

The analytical validation of N-(azetidin-3-yl)thiophene-2-sulfonamide requires careful consideration of its bifunctional chemistry. Attempting to validate a commercial assay using standard analytical grade material introduces an unquantifiable systematic error due to the reliance on chromatographic Area %. By anchoring your method to an ISO 17034 Certified Reference Material, you establish an unbroken chain of metrological traceability, satisfying the rigorous demands of ICH Q2(R2) and ensuring your data withstands regulatory scrutiny.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific Ltd. Available at:[Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. CertBetter. Available at:[Link]

  • ISO 17034 Reference Material Producer (RMP) Accreditation. ANSI National Accreditation Board. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(azetidin-3-yl)thiophene-2-sulfonamide proper disposal procedures

As a Senior Application Scientist in drug discovery and chemical safety, I understand that managing specialized heterocyclic building blocks requires more than merely following a generic Safety Data Sheet (SDS). It deman...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical safety, I understand that managing specialized heterocyclic building blocks requires more than merely following a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule’s physicochemical behavior.

N-(azetidin-3-yl)thiophene-2-sulfonamide is a highly valuable scaffold in fragment-based drug design, combining the conformational rigidity of an azetidine ring with the privileged pharmacophore of a thiophene-2-sulfonamide[1]. However, the unique properties of these functional groups dictate stringent operational safety and disposal protocols to prevent laboratory accidents and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and EPA-compliant disposal of this compound.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To establish a fail-safe handling protocol, we must first analyze the structural components driving the molecule's reactivity:

  • The Azetidine Ring: Azetidine is a 4-membered saturated nitrogen heterocycle. Due to significant ring strain (~26 kcal/mol) and the presence of a secondary amine, it is strongly basic (pKa ~11.2) and can act as a potent nucleophile[2]. In acidic environments, it protonates rapidly, altering its solubility. If exposed to strong oxidizers, the strained ring is susceptible to exothermic ring-opening reactions.

  • The Thiophene-2-Sulfonamide Moiety: This group contains multiple heteroatoms (sulfur and nitrogen)[3]. While chemically stable under ambient conditions, improper thermal decomposition (e.g., standard municipal incineration or lab fires) will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[4]. Furthermore, the sulfonamide proton is weakly acidic, meaning the compound can exhibit zwitterionic properties depending on the pH of its environment.

Operational Safety & Handling Procedures

Do not treat this compound as a generic organic powder. The following step-by-step methodology ensures that exposure risks are mitigated at the source.

Step 1: Pre-Weighing & Environmental Control

  • Action: Handle the compound exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm. Use an anti-static weighing spatula.

  • Causality: Fine powders of heterocyclic amines are prone to static charge accumulation. Anti-static tools prevent sudden aerosolization, neutralizing the risk of inhalation exposure.

Step 2: Personal Protective Equipment (PPE) Verification

  • Action: Don nitrile gloves (minimum 4 mil thickness, double-gloved if handling solutions), a flame-resistant lab coat, and wrap-around safety goggles.

  • Causality: The basicity of the azetidine ring makes it a severe eye and skin irritant. Nitrile provides an excellent barrier against secondary amines, whereas latex is highly permeable to organic bases.

Step 3: Spill Management Protocol

  • Action (Solid Spill): Do not dry sweep. Mist the powder lightly with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust. Gently sweep the dampened mass into a high-density polyethylene (HDPE) container.

  • Action (Liquid Spill): Apply a universal inert absorbent, such as silica gel or vermiculite. Avoid using combustible materials like paper towels.

  • Causality: Dry sweeping generates respirable dust. Dampening the powder physically binds the particles, while inert absorbents prevent secondary reactions with the basic azetidine nitrogen.

SpillWorkflow Start Spill Event: N-(azetidin-3-yl)thiophene-2-sulfonamide Assess Assess State & Volume Start->Assess Solid Solid Spill Suppress dust with IPA mist Assess->Solid Liquid Liquid Spill Apply inert absorbent (silica) Assess->Liquid Collect Collect in HDPE Container Solid->Collect Liquid->Collect Label Label: Hazardous Waste (EPA Subpart K) Collect->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Incinerate Licensed Thermal Destruction (Incineration with Scrubber) SAA->Incinerate

Figure 1: Operational workflow for chemical spill response and EPA-compliant hazardous waste disposal.

Waste Segregation & Disposal Workflows

Because of its heteroatom density, N-(azetidin-3-yl)thiophene-2-sulfonamide cannot be disposed of via standard aqueous drains or municipal solid waste. It must be managed under EPA RCRA Subpart K regulations (for academic/research entities) or standard hazardous waste guidelines[5].

Step 1: Waste Characterization and Segregation

  • Action: Segregate this chemical into a dedicated "Halogenated/Heteroatom Organic Waste" stream. Never mix it with strong oxidizers (e.g., peroxides, nitric acid) or strong acids.

  • Causality: Mixing the basic azetidine derivative with strong acids can cause violent exothermic neutralization. Segregating heteroatom waste ensures the disposal facility applies the correct destruction protocol.

Step 2: Containerization and Labeling

  • Action: Store waste in a chemically compatible, leak-proof HDPE container. Glass should be avoided for bulk waste as it can shatter, and metals may corrode if the sulfonamide undergoes slow hydrolysis to form sulfonic acid[6].

  • Validation: The label must explicitly state "Hazardous Waste - Toxic/Irritant" and include the accumulation start date.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Under EPA guidelines, you may accumulate up to 55 gallons of hazardous waste, but it must be moved to a Central Accumulation Area (CAA) within 3 days of reaching this limit, or removed every 12 months regardless of volume[5].

Step 4: Final Disposal via Thermal Destruction

  • Action: Contract a licensed hazardous waste disposal company. The mandated disposal method is high-temperature incineration (>1000°C) [7].

  • Causality: Breaking the robust carbon-sulfur and carbon-nitrogen bonds requires extreme heat. The incineration facility must be equipped with an alkaline afterburner/scrubber system. Without a scrubber, the combustion of the thiophene and sulfonamide groups would release toxic SOx and NOx directly into the atmosphere. The scrubber neutralizes these gases into harmless inert salts.

DegradationPathway Molecule N-(azetidin-3-yl)thiophene-2-sulfonamide (Contains S and N heteroatoms) Incinerator Incinerator Molecule->Incinerator Thermal Destruction Gases Combustion Byproducts CO2, H2O, SOx, NOx Incinerator->Gases Oxidation Scrubber Alkaline Scrubber System (Neutralization) Gases->Scrubber Gas Capture Output Safe Environmental Release (Inert Salts & Clean Gas) Scrubber->Output Neutralization

Figure 2: Mechanistic degradation pathway of sulfonamides via high-temperature incineration.

Quantitative Data & Specifications

To ensure rapid decision-making during operations, all critical safety and logistical data are summarized below.

Table 1: Physicochemical Hazards & PPE Specifications

Component / HazardPrimary Risk FactorCausality / MechanismRequired PPE / Control
Azetidine Ring Skin/Eye IrritationHigh basicity (pKa ~11.2) causes saponification of skin lipids.Nitrile gloves (4 mil+), wrap-around goggles.
Thiophene Ring Environmental ToxicityAromatic sulfur resists natural biodegradation.Dispose of purely as hazardous waste.
Powder Form Inhalation HazardStatic charge leads to aerosolization of fine particulates.Anti-static spatula, Class II B2 Biosafety Cabinet.

Table 2: Waste Stream Categorization & EPA Compliance

Waste ParameterSpecificationRegulatory Grounding
EPA Waste Category Non-RCRA Listed, but Characteristic Toxic/IrritantMust be evaluated per facility under 40 CFR Part 262.
Container Material High-Density Polyethylene (HDPE)Prevents shattering; resists basic/acidic hydrolysis.
SAA Time Limit 12 Months (or 3 days after 55-gal limit)EPA Subpart K (Academic/Research Labs)[5].
Destruction Method High-Temp Incineration w/ Alkaline ScrubberRequired to neutralize SOx/NOx combustion gases.

References

  • Title: Azetidine | Source: Wikipedia | URL: [Link]

  • Title: 2-Thiophenesulfonamide (CID 72881) | Source: PubChem - NIH | URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: US EPA | URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-(azetidin-3-yl)thiophene-2-sulfonamide

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(azetidin-3-yl)thiophene-2-sulfonamide. The information herein is synthesized from established safety data for struct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(azetidin-3-yl)thiophene-2-sulfonamide. The information herein is synthesized from established safety data for structurally related compounds, including azetidine and sulfonamide derivatives, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Assessment and Chemical Profile

  • Azetidine Moiety : Azetidine and its derivatives are known to be reactive and potentially hazardous.[1][2] They can cause severe skin burns and eye damage.[2][3] Inhalation of vapors may also lead to respiratory irritation.[1][4]

  • Sulfonamide Group : Sulfonamides are a class of compounds that can cause skin and eye irritation.[5][6] Some individuals may also exhibit allergic reactions to sulfonamides.

  • Thiophene Moiety : Thiophene derivatives can also present hazards, including skin, eye, and respiratory irritation.[6]

Given this structural analysis, N-(azetidin-3-yl)thiophene-2-sulfonamide should be handled as a potentially hazardous substance with particular attention to dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling N-(azetidin-3-yl)thiophene-2-sulfonamide. The following table outlines the recommended PPE, with the rationale for each selection grounded in the potential hazards of the compound's structural components.

PPE Category Specification Rationale
Eye and Face Protection Snugly fitting chemical splash goggles or a full-face shield.[1][7]Protects against accidental splashes of the compound, which could cause serious eye irritation or damage due to the azetidine and sulfonamide groups.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][7]Prevents direct skin contact, which could lead to irritation or burns from the reactive azetidine moiety.[1][2] Frequent glove changes are recommended.
Body Protection A long-sleeved laboratory coat or a chemical-resistant gown.[1][7]Minimizes the risk of skin exposure from spills and prevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[8]Azetidine compounds can be volatile and release harmful vapors.[1][7] A fume hood is the primary engineering control to prevent inhalation. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][7]

Operational and Handling Plan

Adherence to a strict operational protocol is paramount for the safe handling of N-(azetidin-3-yl)thiophene-2-sulfonamide. The following step-by-step guidance is designed to minimize exposure and ensure a controlled laboratory environment.

Pre-Handling Preparations
  • Consult Safety Resources : Before beginning any work, review this guide and any available safety information for related compounds.

  • Ensure Proper Ventilation : Verify that the chemical fume hood is functioning correctly.

  • Assemble all Materials : Have all necessary equipment, including PPE, weighing materials, solvents, and waste containers, readily available within the fume hood to avoid unnecessary movement in and out of the controlled workspace.

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are accessible and unobstructed.

Handling Procedures

The following workflow diagram illustrates the key stages of handling N-(azetidin-3-yl)thiophene-2-sulfonamide.

Caption: Experimental workflow for handling N-(azetidin-3-yl)thiophene-2-sulfonamide.

  • Weighing :

    • Always weigh the compound within a chemical fume hood.

    • Use appropriate tools, such as a spatula and weighing paper, to transfer the solid.

    • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[1]

  • Dissolving :

    • When dissolving the compound, add the solvent slowly and carefully to avoid splashing.

    • Maintain a safe distance from the reaction vessel and consider using a blast shield if necessary.

  • Reaction :

    • Conduct all reactions within the fume hood.

    • Avoid eating, drinking, or smoking in the laboratory area.[1]

Post-Handling Decontamination
  • Workspace : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Equipment : Decontaminate all reusable labware that has come into contact with the compound. Wash with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. Collect the initial solvent rinse as hazardous waste.[9]

  • PPE : Remove contaminated disposable PPE, such as gloves, and dispose of them according to the disposal plan.[1]

Disposal Plan

Proper disposal of N-(azetidin-3-yl)thiophene-2-sulfonamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8]

Waste Segregation and Collection

The following decision-making diagram outlines the process for proper waste segregation.

DisposalDecision Start Item for Disposal Contaminated Is the item contaminated with N-(azetidin-3-yl)thiophene-2-sulfonamide? Start->Contaminated HazardousWaste Dispose in Labeled Hazardous Waste Container Contaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste Contaminated->NonHazardousWaste No Reusable Is the item reusable? HazardousWaste->Reusable Reusable->HazardousWaste No (Disposable) Decontaminate Decontaminate Thoroughly (Collect rinsate as hazardous waste) Reusable->Decontaminate Yes

Sources

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